Product packaging for Ailanthoidol(Cat. No.:)

Ailanthoidol

カタログ番号: B1236983
分子量: 326.3 g/mol
InChIキー: ZDQCRQVGMKIBPN-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ailanthoidol has been reported in Zanthoxylum ailanthoides with data available.
from Zanthoxylum ailanthoidos;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O5 B1236983 Ailanthoidol

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h3-6,8-11,20-21H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQCRQVGMKIBPN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ailanthoidol: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol is a naturally occurring neolignan, a class of secondary metabolites found in plants, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural source of this compound and detailed methodologies for its isolation and purification. The protocols described herein are based on established techniques for the separation of related lignans from the same plant genus, providing a robust framework for obtaining this compound for research and development purposes.

Natural Source

The primary natural source of this compound is the plant species Zanthoxylum ailanthoides, a member of the Rutaceae family. Various parts of this plant, including the stem bark and leaves, have been investigated for their chemical constituents, revealing a rich diversity of bioactive compounds.

Experimental Protocols: Isolation of this compound

While a singular, optimized protocol for the isolation of this compound is not extensively documented, the following detailed methodology is adapted from successful isolation of other lignans, such as hinokinin and asarinin, from Zanthoxylum ailanthoides[1]. This procedure provides a reliable foundation for the targeted isolation of this compound.

Plant Material Collection and Preparation
  • Plant Material: Stem bark of Zanthoxylum ailanthoides is the recommended source material.

  • Preparation: The collected stem bark should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent: A 75% aqueous ethanol solution is utilized for the initial extraction.

  • Procedure:

    • The powdered stem bark is macerated in the 75% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • The mixture is subjected to reflux extraction at 60-70°C for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.

    • The extracts from each cycle are combined and filtered to remove solid plant material.

    • The resulting filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.

  • Solvents: Petroleum ether, ethyl acetate, and n-butanol are used for sequential liquid-liquid partitioning.

  • Procedure:

    • The crude extract is suspended in water and transferred to a separatory funnel.

    • An equal volume of petroleum ether is added, and the mixture is vigorously shaken. The layers are allowed to separate, and the petroleum ether fraction is collected. This process is repeated three times.

    • The remaining aqueous layer is then sequentially extracted with ethyl acetate and n-butanol in the same manner.

    • Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. This compound, as a neolignan, is expected to be present in the less polar fractions, primarily the petroleum ether and ethyl acetate fractions.

Chromatographic Purification

Further purification of the target fractions is achieved through column chromatography.

  • Stationary Phase: Silica gel (200-300 mesh) is a common choice for the initial column chromatography.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate is employed as the eluent.

Step 1: Silica Gel Column Chromatography

  • A glass column is packed with silica gel slurried in petroleum ether.

  • The petroleum ether fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • The column is eluted with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3, v/v) and visualized under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Fractions with similar TLC profiles are pooled and concentrated.

Step 2: High-Performance Counter-Current Chromatography (HPCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, HPCCC or Prep-HPLC is recommended.

  • HPCCC System: A two-phase solvent system is required. Based on the separation of similar lignans, a system composed of n-hexane-ethyl acetate-methanol-water may be effective[1]. The optimal ratio would need to be determined empirically.

  • Prep-HPLC System:

    • Column: A reversed-phase C18 column is typically used for the separation of lignans.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

    • Detection: A UV detector set at a wavelength where this compound exhibits maximum absorbance (this would need to be determined from a UV spectrum of a partially purified fraction).

Data Presentation

The following tables present quantitative data from the isolation of related lignans from Zanthoxylum ailanthoides, which can serve as a benchmark for the expected yields and purity of this compound using the described methods[1].

Table 1: Yields of Fractions from Crude Extract

FractionStarting Material (Crude Extract)Yield (g)
Petroleum Ether50 gVaries
Ethyl Acetate50 gVaries
n-Butanol50 gVaries
Aqueous Residue50 gVaries

Note: Specific yield data for each fraction in the cited study is not provided, but the petroleum ether fraction was the primary source for the isolated lignans.

Table 2: Purity and Yield of Isolated Lignans from the Petroleum Ether Fraction of Z. ailanthoides [1]

CompoundStarting Material (Petroleum Ether Extract)Yield (mg)Purity (%)
Xanthyletin~50 g5696.0
Hinokinin~50 g14094.0
Luvangetin~50 g85099.0
Asarinin~50 g7494.0

Mandatory Visualizations

Isolation Workflow

G plant Zanthoxylum ailanthoides (Stem Bark) powder Powdered Plant Material plant->powder extraction 75% Aqueous Ethanol Extraction (Reflux) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation pe_fraction Petroleum Ether Fraction fractionation->pe_fraction ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction nb_fraction n-Butanol Fraction fractionation->nb_fraction aq_fraction Aqueous Fraction fractionation->aq_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) pe_fraction->silica_gel ea_fraction->silica_gel fractions Collected Fractions silica_gel->fractions hpccc HPCCC or Prep-HPLC fractions->hpccc This compound Pure this compound hpccc->this compound

Caption: General workflow for the isolation of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathways affected by this compound are a subject of ongoing research, related neolignans have been shown to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of similar compounds.

G cluster_cell Target Cell receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) gene_expression->cellular_response This compound This compound This compound->receptor Inhibition? This compound->kinase_cascade Modulation?

References

Ailanthoidol: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ailanthoidol is a naturally occurring neolignan, a class of phenolic compounds, that has garnered significant interest within the scientific community.[1] Isolated from the bark of plants such as Zanthoxylum ailanthoides, it has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, anti-adipogenic, and potent antitumor properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, mechanisms of action, and the experimental protocols used to elucidate its functions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound's structure is based on a benzofuran core.[2] Its chemical identifiers and key properties are summarized below.

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC Name 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol[5]
CAS Number 156398-61-7[1]
Molecular Formula C₁₉H₁₈O₅[5]
Molecular Weight 326.34 g/mol [1][3]
Canonical SMILES COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO[5]
InChIKey ZDQCRQVGMKIBPN-ONEGZZNKSA-N[5]
Table 2: Physicochemical and Computed Properties of this compound
PropertyValueReference
Physical Description Powder[3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]
XLogP3 3.3[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 5[6]
Topological Polar Surface Area 72.1 Ų[6]
Molecular Complexity 426[6]
Spectroscopic Data

Detailed spectroscopic characterization data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are available in the supporting information of published literature on its total synthesis.[7] This data is crucial for the structural confirmation of synthesized or isolated this compound.

Biological Activity and Mechanisms of Action

This compound exhibits significant antitumor and anti-inflammatory effects, which have been investigated in various cell models.

Anticancer Activity

This compound has demonstrated potent activity against liver cancer cells, with distinct mechanisms depending on the cell type.

2.1.1. Suppression of TGF-β1-Induced Hepatoma Progression (HepG2 Cells) Transforming growth factor-β1 (TGF-β1) is a cytokine known to promote the progression and metastasis of liver cancer.[8][9] this compound effectively counteracts these effects in HepG2 hepatoblastoma cells.[9] It inhibits TGF-β1-induced cell migration, invasion, and colony formation.[10][11] The mechanism involves the downregulation of key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as integrin α3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2).[9] This inhibitory action is achieved by blocking two critical signaling pathways activated by TGF-β1: the p38 mitogen-activated protein kinase (MAPK) pathway and the Smad 2/3 pathway.[8][9] this compound significantly reduces the phosphorylation of both p38MAPK and Smad 2, thereby disrupting the downstream signaling cascade that leads to cancer progression.[8][10]

G cluster_pathway TGF-β1 Signaling in HepG2 Cells TGFb1 TGF-β1 Receptor TGF-β Receptor TGFb1->Receptor p38 p38 MAPK Receptor->p38 Smad Smad 2/3 Receptor->Smad p_p38 p-p38 MAPK p38->p_p38 Phos. p_Smad p-Smad 2/3 Smad->p_Smad Phos. Progression Cell Migration & Invasion (EMT Markers: N-Cadherin, Vimentin, MMP2) p_p38->Progression p_Smad->Progression ATD This compound ATD->p_p38 inhibits ATD->p_Smad inhibits

Caption: this compound inhibits TGF-β1-induced cancer progression.

2.1.2. Proliferation Inhibition in p53-Mutant Hepatoma (Huh7 Cells) In Huh7 hepatoma cells, which carry a mutant p53 protein (MTP53), this compound exhibits potent cytotoxic and antiproliferative effects.[2][12] The mechanism involves the downregulation of the MTP53 protein.[2][13] This reduction in MTP53 leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key driver of cancer cell proliferation and survival.[12][13] Consequently, this compound induces cell cycle arrest and apoptosis in these cells.[13]

G cluster_pathway This compound Action in Huh7 Cells MTP53 Mutant p53 STAT3 STAT3 MTP53->STAT3 activates p_STAT3 p-STAT3 (Active) STAT3->p_STAT3 Phos. Proliferation Cell Proliferation p_STAT3->Proliferation ATD This compound ATD->MTP53 downregulates

Caption: this compound inhibits proliferation in Huh7 cells.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] It effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][14] This is achieved by inhibiting the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][14] Furthermore, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[3] In animal models, it has been shown to protect mice from LPS-induced endotoxin shock.[3]

Experimental Protocols

The biological activities of this compound have been characterized using a variety of established experimental procedures.

Total Synthesis

A total synthesis of this compound has been achieved with a longest linear sequence of six steps, resulting in a 48% overall yield.[15]

  • Starting Material : Commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde.[15]

  • Key Transformation : The synthesis relies on Stille coupling reactions, which form the crucial carbon-carbon bonds. Specifically, a benzofuranyl bromide intermediate is coupled with stannanyl compounds to construct the core structure.[7][15]

  • Significance : This synthetic strategy is adaptable and can be modified to produce various this compound analogues for structure-activity relationship (SAR) studies.[15]

General Workflow for In Vitro Anticancer Evaluation

The workflow below illustrates a typical experimental design to assess the effect of this compound on cancer cell progression induced by an external stimulus like TGF-β1.

G cluster_workflow Workflow: this compound Effect on TGF-β1-Induced Progression culture 1. Culture HepG2 Cells pretreat 2. Pre-treat with TGF-β1 (10 ng/mL for 24h) culture->pretreat cotreat 3. Co-treat with TGF-β1 and this compound (ATD) (0-50 µM for 24-48h) pretreat->cotreat assays 4. Perform Assays cotreat->assays migration Wound-Healing Assay (Cell Migration) assays->migration invasion Transwell Assay (Cell Invasion) assays->invasion western Western Blot (Protein Expression: p-p38, p-Smad, etc.) assays->western

Caption: Experimental workflow for testing this compound's effects.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Seeding : Seed HepG2 or Huh7 cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.[4][10]

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in a vehicle like DMSO (final concentration typically ≤0.2%). Include a vehicle-only control group.[4][12] Incubate for 24 and 48 hours.[4]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Migration (Wound-Healing) Assay

This assay assesses the effect of this compound on cancer cell motility.

  • Cell Seeding : Culture cells in 6-well plates until they form a confluent monolayer.[10]

  • Wounding : Create a uniform scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[4]

  • Washing & Treatment : Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing TGF-β1 (if applicable) and various concentrations of this compound.[4][10]

  • Imaging : Capture images of the wound area at time 0 and at subsequent time points (e.g., 24 and 48 hours).[4]

  • Analysis : Quantify the area of the wound at each time point using imaging software (e.g., ImageJ). The rate of wound closure is calculated and compared between treatment groups to determine the effect on cell migration.[4]

Cell Invasion (Transwell) Assay

This method evaluates the ability of cells to invade through an extracellular matrix barrier.

  • Chamber Preparation : Coat the upper insert membrane of a transwell plate (8 µm pore size) with a diluted Matrigel solution, which serves as an artificial basement membrane.[4]

  • Cell Preparation : Pre-treat cells as required (e.g., with TGF-β1 for 24 hours), then harvest them and resuspend in serum-free medium containing the desired concentrations of this compound.[4]

  • Seeding : Seed the prepared cells into the upper chamber. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation : Incubate the plate for 24 hours to allow for cell invasion.[4]

  • Staining and Counting : Remove non-invading cells from the top surface of the membrane. Fix the cells that have invaded to the lower surface of the membrane and stain them with crystal violet.[4]

  • Analysis : Count the number of stained, invaded cells in several random fields under a microscope. The results are expressed as the average number of invading cells per field.[4]

Conclusion

This compound is a neolignan with a well-defined chemical structure and a compelling profile of biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple critical signaling pathways, such as the TGF-β1/p38MAPK/Smad and mutant p53/STAT3 axes, underscores its potential as a lead compound for the development of novel therapeutics. The established total synthesis route provides a platform for generating analogues to optimize its pharmacological properties. The detailed experimental protocols described herein offer a robust framework for further investigation into its mechanisms of action and for advancing its preclinical development.

References

Ailanthoidol's Anti-Inflammatory Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan found in plants such as Zanthoxylum ailanthoides, has demonstrated significant anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth overview of the molecular pathways modulated by this compound in its anti-inflammatory action. The information is curated for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades.

Core Anti-Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Smad pathways. Evidence also suggests a potential role in the regulation of the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

MAPK and Smad Signaling Pathway

This compound has been shown to significantly inhibit the TGF-β1-induced phosphorylation of p38 MAPK and Smad2.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the expression of proteins associated with inflammation and cancer progression.

Below is a diagram illustrating the inhibitory effect of this compound on the TGF-β1-induced p38 MAPK and Smad signaling pathways.

G TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor p38 MAPK p38 MAPK TGF-β Receptor->p38 MAPK Activates Smad2 Smad2 TGF-β Receptor->Smad2 Activates This compound This compound p-Smad2 p-Smad2 This compound->p-Smad2 Inhibits p-p38 MAPK p-p38 MAPK p38 MAPK->p-p38 MAPK Phosphorylation Gene Expression Gene Expression p-p38 MAPK->Gene Expression Smad2->p-Smad2 Phosphorylation p-Smad2->Gene Expression Inflammation & Cancer Progression Inflammation & Cancer Progression Gene Expression->Inflammation & Cancer Progression G LPS LPS TLR4 TLR4 IκBα IκBα TLR4->IκBα Activates IKK This compound (potential) This compound (potential) p-IκBα p-IκBα IκBα->p-IκBα Phosphorylation NF-κB NF-κB p-IκBα->NF-κB Releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Translocation to nucleus Gene Expression Gene Expression NF-κB (active)->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators

References

Ailanthoidol: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth analysis of the biological activities of Ailanthoidol (ATD), a neolignan isolated from plants such as Zanthoxylum ailanthoides. It synthesizes key research findings, focusing on its anticancer and anti-inflammatory properties, and presents quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of liver cancer.[1][2] Research has focused on its ability to inhibit cancer cell progression, migration, invasion, and colony formation, primarily by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][3]

Mechanism of Action: Inhibition of TGF-β1-Induced Cell Progression

TGF-β1 is a cytokine that plays a crucial role in the progression of liver cancer by promoting cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1] this compound exerts its anticancer effects by intervening in the TGF-β1 signaling cascade at key points. Specifically, it has been shown to inhibit two major downstream pathways activated by TGF-β1: the Smad-dependent pathway and the Smad-independent p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]

This compound significantly suppresses the TGF-β1-induced phosphorylation of both Smad2 and p38MAPK.[1][3] This dual inhibition leads to the downregulation of proteins associated with cancer progression, such as integrin α3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2), ultimately hindering the metastatic potential of hepatoblastoma cells.[1][4]

TGF_beta_pathway cluster_outside cluster_cell Hepatoma Cell TGFb1 TGF-β1 Receptor TGF-β Receptor TGFb1->Receptor TAK1 TAK1 Receptor->TAK1 Smad23 p-Smad2/3 Receptor->Smad23 p38MAPK p-p38MAPK TAK1->p38MAPK Progression Cell Migration, Invasion, EMT p38MAPK->Progression Smad23->Progression ATD This compound ATD->p38MAPK ATD->Smad23 experimental_workflow cluster_protocol Wound-Healing Assay Protocol A 1. Seed HepG2 cells in 6-well plates B 2. Pre-treat with TGF-β1 (10 ng/mL) for 24h A->B C 3. Create a scratch wound with a pipette tip B->C D 4. Co-treat with TGF-β1 and this compound (0-50 µM) C->D E 5. Image wound closure at 0, 24, and 48h D->E F 6. Quantify migration area using ImageJ E->F Summary_Activities cluster_Anticancer Anticancer Activity cluster_AntiInflammatory Anti-inflammatory Activity cluster_Other Other Activities center_node This compound a1 Inhibits Migration center_node->a1 b1 Suppresses NO & PGE₂ center_node->b1 c1 Antioxidant center_node->c1 a2 Inhibits Invasion a3 Reduces Colony Formation a4 Blocks TGF-β/p38MAPK/Smad b2 Downregulates iNOS & COX-2 b3 Inhibits IL-1β & IL-6 c2 Anti-adipogenic c3 Antiviral

References

The Discovery and Therapeutic Potential of Ailanthoidol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ailanthoidol, a naturally occurring neolignan, has emerged as a compound of significant interest in pharmacological research, demonstrating a spectrum of biological activities including anti-tumor, anti-inflammatory, and antioxidant properties. Initially isolated from the stem wood of Zanthoxylum ailanthoides, its complex structure and potent bioactivities have prompted investigations into its total synthesis and mechanisms of action. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It includes a detailed account of its total synthesis, in-depth analysis of its biological effects with a focus on its anti-cancer properties, and the underlying signaling pathways it modulates. Experimental protocols for pivotal assays are provided, alongside tabulated quantitative data to facilitate comparative analysis. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the chloroform-soluble fraction of the stem woods of Zanthoxylum ailanthoides, a plant used in traditional Chinese medicine.[1] It belongs to the neolignan class of natural products, which are dimers of phenylpropanoid units. While the specific details of its initial isolation and characterization are rooted in the broader investigation of constituents from Zanthoxylum species, the definitive structure of this compound was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, as is standard for natural product structure elucidation.

Total Synthesis of this compound

The first total synthesis of this compound was achieved by Lin, Chen, and Lee in 2003, providing a concise and efficient route to this natural product.[1][2] Their strategy is highlighted by a key Stille coupling reaction.

Retrosynthetic Analysis and Strategy

The synthesis plan involved the convergent coupling of two key fragments: a benzofuranyl bromide and a stannylpropenol derivative. This approach allows for the late-stage introduction of the propenol side chain, offering flexibility for the synthesis of analogues.

Experimental Protocol: Total Synthesis via Stille Coupling

The synthesis commences from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde and is completed in a longest linear sequence of six steps with an overall yield of 48%.[2][3]

Synthesis of Key Intermediates:

While the original publication does not provide exhaustive step-by-step details for every intermediate, the general workflow is as follows:

  • Formation of the Benzofuran Core: The starting benzaldehyde is converted to a dibromobenzofuran intermediate. This process typically involves protection of the phenol, followed by a reaction to form the furan ring and subsequent bromination.

  • Preparation of the Coupling Partners: Two key fragments are prepared for the Stille coupling: a stannyl derivative of a protected 4-hydroxy-3-methoxyphenol and a stannylpropenol.

Key Stille Coupling Step and Final Elaboration:

The pivotal step is the palladium-catalyzed Stille cross-coupling of the benzofuranyl bromide with the stannylbenzene derivative to form the 2-arylbenzofuran skeleton.[1] A second Stille coupling introduces the propenol side chain. The final step involves the deprotection of the benzyl group to yield this compound.[1]

General Stille Coupling Protocol:

The following is a generalized protocol for a Stille coupling reaction, based on common laboratory practices and information from related syntheses.[4]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), the organostannane reagent (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent (e.g., anhydrous and degassed toluene or DMF).

  • If required, a ligand such as P(o-tol)₃ and/or an additive like LiCl can be added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired coupled product.

Logical Flow of this compound Synthesis

G start 5-bromo-2-hydroxy- 3-methoxybenzaldehyde intermediate1 Dibromobenzofuran Intermediate start->intermediate1 Multi-step conversion coupled_product1 2-Arylbenzofuran intermediate1->coupled_product1 Stille Coupling 1 (Pd catalyst) intermediate2 Stannylbenzene Derivative intermediate2->coupled_product1 intermediate3 Stannylpropenol coupled_product2 Protected this compound intermediate3->coupled_product2 coupled_product1->coupled_product2 Stille Coupling 2 (Pd catalyst) end_product This compound coupled_product2->end_product Deprotection

Figure 1. Simplified workflow for the total synthesis of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It also possesses anti-inflammatory and antioxidant effects.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects, particularly in liver cancer models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, migration, invasion, and apoptosis.

Transforming growth factor-beta 1 (TGF-β1) is a cytokine that plays a crucial role in the progression of liver cancer. This compound has been shown to suppress TGF-β1-induced migration and invasion of HepG2 hepatoblastoma cells.[5][6]

Experimental Protocol: Wound Healing Assay [5][7]

  • Culture HepG2 cells in 6-well plates until they reach confluence.

  • Pre-treat the cells with or without TGF-β1 (10 ng/mL) for 24 hours.

  • Create a scratch in the cell monolayer using a 200 µL pipette tip.

  • Wash the cells with PBS to remove debris and replace the medium with fresh medium containing TGF-β1 (10 ng/mL) and varying concentrations of this compound (e.g., 0, 10, 25, or 50 µM).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator.

  • Capture images of the wound area at 0, 24, and 48 hours to monitor cell migration.

  • Quantify the rate of wound closure using image analysis software.

Experimental Protocol: Transwell Invasion Assay [5]

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed pre-treated HepG2 cells into the upper chamber in a serum-free medium.

  • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for 24 hours to allow for cell invasion through the Matrigel.

  • Fix and stain the cells that have invaded the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells in several random fields under a microscope.

Signaling Pathway: TGF-β1/p38MAPK and Smad Inhibition

G TGFB1 TGF-β1 p38MAPK p38 MAPK TGFB1->p38MAPK activates Smad23 Smad2/3 TGFB1->Smad23 activates This compound This compound This compound->p38MAPK inhibits phosphorylation This compound->Smad23 inhibits phosphorylation Migration Cell Migration p38MAPK->Migration Invasion Cell Invasion p38MAPK->Invasion Smad23->Migration Smad23->Invasion

Figure 2. this compound's inhibition of TGF-β1 signaling in liver cancer.

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound exhibits potent cytotoxicity.[8][9] It induces G1 phase cell cycle arrest and apoptosis.[8] A key mechanism in this cell line is the downregulation of mutant p53 and the inactivation of the STAT3 signaling pathway.[8][9]

Experimental Protocol: Western Blot for Phosphorylated Proteins [10][11]

  • Culture cells to the desired confluence and treat with this compound at specified concentrations and durations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK, anti-phospho-STAT3) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against the total protein to normalize for loading.

Signaling Pathway: STAT3 Inhibition in Huh7 Cells

G This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation Apoptosis Apoptosis This compound->Apoptosis induces mutp53 Mutant p53 STAT3->mutp53 upregulates Bcl2 Bcl-2/Bcl-xL STAT3->Bcl2 upregulates CyclinD1 Cyclin D1 STAT3->CyclinD1 upregulates Proliferation Cell Proliferation mutp53->Proliferation Bcl2->Proliferation CyclinD1->Proliferation

Figure 3. this compound's mechanism in Huh7 cells via STAT3 inhibition.
Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Production Assay [12][13]

  • Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.

  • After a 24-hour incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • Determine the concentration of this compound that inhibits NO production by 50% (IC₅₀).

Antioxidant Activity

The antioxidant potential of this compound has been noted, contributing to its overall pharmacological profile.

Experimental Protocol: DPPH Radical Scavenging Assay [14][15]

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Quantitative Data Summary

Activity Cell Line/Assay Parameter Value Reference
CytotoxicityHepG2IC₅₀ (48h)~100 µM[16]
CytotoxicityHuh7IC₅₀ (24h)< 100 µM[9]
CytotoxicityHuh7IC₅₀ (48h)< 50 µM[9]
TGF-β1 InhibitionHepG2Effective Concentration25-50 µM[5]
STAT3 InhibitionHuh7Effective Concentration10 µM[9][17]

Conclusion and Future Directions

This compound stands out as a promising natural product with well-defined anti-cancer properties, particularly against liver cancer. Its ability to modulate multiple signaling pathways, including TGF-β/p38MAPK/Smad and STAT3, underscores its potential as a lead compound for the development of novel cancer therapeutics. The successful total synthesis of this compound opens avenues for the creation of analogues with improved efficacy and pharmacokinetic profiles.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Analogue synthesis and structure-activity relationship (SAR) studies: To identify the key structural features responsible for its biological activities and to develop more potent and selective derivatives.

  • Elucidation of further mechanisms of action: To explore other potential molecular targets and signaling pathways affected by this compound.

References

Ailanthoidol in Traditional Chinese Medicine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ailanthoidol is a naturally occurring neolignan, a class of phenolic compounds, that has been isolated from plants used in traditional Chinese medicine (TCM), notably from the barks of Zanthoxylum ailanthoides.[1][2] In TCM, plants from the Zanthoxylum genus have been utilized for their medicinal properties, including warming the body, relieving pain, and promoting blood circulation.[3] Modern scientific investigation has revealed that this compound possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-adipogenic, and significant anti-cancer properties.[1][4][5] Its potential to modulate key cellular signaling pathways makes it a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Chemical Properties

This compound is a benzofuran derivative.[4] Its chemical identity is well-characterized, providing a solid foundation for structure-activity relationship studies and potential synthetic modifications.

PropertyValueSource
IUPAC Name 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol[6]
Molecular Formula C₁₉H₁₈O₅[6]
Molecular Weight 326.3 g/mol [6]
Chemical Structure
alt text
[6]

Pharmacological Activities and Mechanisms of Action

Research has primarily focused on the anti-cancer and anti-inflammatory effects of this compound. These activities are attributed to its ability to interfere with critical cell signaling pathways involved in tumorigenesis and inflammation.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects, particularly against hepatocellular carcinoma (liver cancer).[1][7] Its mechanism is cell-type dependent, targeting different pathways in cells with wild-type versus mutant p53.

1. Inhibition of Liver Cancer Progression (HepG2 Cells - Wild-Type p53)

In HepG2 hepatoblastoma cells, this compound effectively suppresses cancer progression induced by Transforming Growth Factor-beta 1 (TGF-β1), a cytokine known to promote metastasis.[1][8] The compound works by blocking two key downstream signaling axes of TGF-β1: the Smad-dependent and Smad-independent (p38 MAPK) pathways.[1][7]

  • Mechanism: this compound significantly inhibits the TGF-β1-promoted phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad 2.[1][7][8] This dual inhibition prevents the downstream expression of proteins associated with the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] Specifically, this compound reverses the TGF-β1-induced expression of integrin α3, N-cadherin, vimentin, and matrix metalloproteinase 2 (MMP2), all of which are crucial for cell migration and invasion.[1][7][8]

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad 2/3 TGFBR->Smad23 p_p38MAPK p-p38 MAPK p38MAPK->p_p38MAPK Proteins Integrin α3, N-cadherin, Vimentin, MMP2 p_p38MAPK->Proteins p_Smad2 p-Smad 2 Smad23->p_Smad2 p_Smad2->Proteins Metastasis Cell Migration & Invasion Proteins->Metastasis ATD This compound ATD->p_p38MAPK ATD->p_Smad2

This compound's inhibition of TGF-β1 signaling in HepG2 cells.

2. Proliferation Suppression (Huh7 Cells - Mutant p53)

This compound exhibits more potent cytotoxicity in Huh7 hepatoma cells, which carry a p53 mutation, compared to HepG2 cells with wild-type p53.[3][4] In these cells, this compound induces apoptosis and cell cycle arrest by targeting the mutant p53 protein and its downstream pathways.[3]

  • Mechanism: this compound treatment leads to the downregulation of the mutant p53 protein.[3] This, in turn, prevents the activation of the STAT3 pathway, a key signaling cascade for cell proliferation and survival.[3] The inactivation of STAT3 is associated with a decrease in anti-apoptotic proteins like Bcl-xL/Bcl-2 and an increase in pro-apoptotic proteins such as Bax, ultimately promoting apoptosis.[3] The compound also induces cell cycle arrest in the G2/M phase.[3]

G ATD This compound MTP53 Mutant p53 ATD->MTP53 p_STAT3 p-STAT3 (Active) MTP53->p_STAT3 Apoptosis Apoptosis & Cell Cycle Arrest MTP53->Apoptosis STAT3 STAT3 AntiApoptotic Anti-apoptotic proteins (Bcl-xL, Bcl-2) p_STAT3->AntiApoptotic Proliferation Cell Proliferation & Survival AntiApoptotic->Proliferation G cluster_functional Functional Assays cluster_molecular Molecular Analysis Wound Wound-Healing Assay (Migration) Transwell Transwell Assay (Invasion) WB Western Blotting for p-p38, p-Smad2, N-cadherin, MMP2, etc. Culture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment (TGF-β1 +/- this compound) Culture->Treatment Treatment->Wound Harvest 3. Cell Harvesting & Lysis Treatment->Harvest Harvest->WB

References

Ailanthoidol: A Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ailanthoidol, a neolignan compound isolated from plants of the Zanthoxylum genus, has been identified as possessing a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] While its antioxidant capacity is frequently cited, specific quantitative data and detailed mechanistic studies on the pure compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's antioxidant potential by examining data from its plant source, Zanthoxylum ailanthoides, and structurally related compounds, namely neolignans and benzofurans. This document provides a comprehensive overview of analogous antioxidant activities, details generalized experimental protocols for assessing such properties, and proposes a hypothetical signaling pathway based on common mechanisms for phenolic compounds.

Introduction to this compound and its Antioxidant Potential

This compound is a benzofuran neolignan, a class of natural phenols known for their diverse pharmacological effects.[1] Phenolic compounds, including neolignans, are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1] Extracts from Zanthoxylum ailanthoides, the plant from which this compound is derived, have demonstrated notable antioxidant activities, including radical-scavenging and the inhibition of lipid peroxidation.[2] This suggests that this compound likely contributes to the overall antioxidant profile of the plant extract.

The antioxidant activity of benzofuran derivatives has been a subject of interest in medicinal chemistry, with studies indicating their potential to mitigate oxidative stress.[3][4] Given the structural classification of this compound within this chemical family, it is reasonable to hypothesize that it possesses intrinsic antioxidant capabilities. This guide aims to provide a foundational understanding for researchers looking to explore the antioxidant properties of this compound in greater detail.

Quantitative Antioxidant Data of Related Compounds

Table 1: DPPH Radical Scavenging Activity of Zanthoxylum Extracts and Related Compounds

SampleIC50 (µg/mL)Reference
Zanthoxylum armatum fruit extract (cultivated)40.62[5]
Zanthoxylum armatum fruit extract (wild)45.62[5]
Zanthoxylum armatum bark extract (cultivated)63.39[5]
Zanthoxylum armatum bark extract (wild)67.82[5]
Zanthoxylum armatum seed extract (wild)86.75[5]
Zanthoxylum armatum seed extract (cultivated)94.49[5]
Zanthoxylum zanthoxyloides leaf extractPotent activity reported[6]
Zanthoxylum zanthoxyloides trunk bark extractPotent activity reported[6]
Ascorbic Acid (Standard)36.22[5]

Table 2: ABTS Radical Scavenging Activity of Related Compounds

SampleIC50 (µg/mL)Reference
Hyperoside3.54 ± 0.39[7]
Quercetin1.89 ± 0.33[7]
Kaempferol3.70 ± 0.15[7]
Caffeic acid1.59 ± 0.06[7]
(+)-Catechin hydrate3.12 ± 0.51[7]
Gallic acid hydrate1.03 ± 0.25[7]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, generalized methodologies for key in vitro antioxidant assays that can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • A control well for each sample concentration should contain 100 µL of the sample dilution and 100 µL of methanol (to account for any absorbance of the sample itself).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_blank] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add 20 µL of each dilution to the wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • Determine the IC50 value from the concentration-inhibition curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is oxidized by radicals to a fluorescent form (DCF). Antioxidants inhibit this oxidation.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (radical initiator)

  • Test compound (this compound)

  • Quercetin (positive control)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with the test compound and quercetin at various concentrations in treatment medium for 1 hour.

  • Add DCFH-DA solution to each well and incubate for 1 hour.

  • Wash the cells with PBS.

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for the fluorescence kinetics.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathways and Mechanisms

While the precise molecular mechanisms of this compound's antioxidant activity have not been elucidated, phenolic compounds commonly exert their effects through direct radical scavenging and by modulating intracellular antioxidant signaling pathways. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothetical Involvement of the Nrf2-ARE Pathway

It is plausible that this compound, as a phenolic compound, could activate the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Cytoprotection Cellular Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Activates Transcription Antioxidant_Genes_n->Cytoprotection

Figure 1: Hypothetical activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the antioxidant properties of a test compound like this compound, from initial in vitro screening to more complex cellular assays.

Experimental_Workflow Start Start: this compound Sample In_Vitro_Screening In Vitro Antioxidant Assays (DPPH, ABTS) Start->In_Vitro_Screening Data_Analysis_1 IC50 Value Determination In_Vitro_Screening->Data_Analysis_1 Cellular_Assay Cellular Antioxidant Activity (CAA) Assay Data_Analysis_1->Cellular_Assay If potent End Conclusion on Antioxidant Profile Data_Analysis_1->End If not potent Data_Analysis_2 CAA Value Calculation Cellular_Assay->Data_Analysis_2 Mechanism_Study Mechanistic Studies (e.g., Nrf2 Pathway Activation) Data_Analysis_2->Mechanism_Study If active in cells Mechanism_Study->End

Figure 2: General experimental workflow for antioxidant assessment.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant properties of this compound is currently sparse, the available data from its plant source and structurally related compounds strongly suggest its potential as an antioxidant agent. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy. Future research should focus on isolating pure this compound and performing comprehensive in vitro and cellular antioxidant assays to determine its specific IC50 and CAA values. Furthermore, mechanistic studies are crucial to elucidate its mode of action, including its potential interaction with the Nrf2 signaling pathway and other cellular antioxidant defense mechanisms. Such studies will be invaluable for understanding the full therapeutic potential of this compound in conditions associated with oxidative stress.

References

Ailanthoidol's Impact on Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of Ailanthoidol's effects on key cellular signaling pathways. This compound (ATD), a neolignan isolated from the bark of Zanthoxylum ailanthoides, has demonstrated significant anti-tumor properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the affected signaling cascades to support further research and drug development efforts in oncology.

Quantitative Effects of this compound on Cancer Cell Lines

This compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells, with differential sensitivity observed between cell lines. The half-maximal inhibitory concentration (IC50) values highlight its cytotoxic and anti-proliferative effects.

Cell Linep53 StatusTreatment DurationIC50 Value (µM)Reference
Huh7 Mutant (Y220C)24 hours45[1]
48 hours22[1]
HepG2 Wild-type24 hours> 80[1]
48 hours~100[1][2]

Modulation of Key Signaling Pathways by this compound

This compound exerts its anti-tumor effects by modulating several critical cell signaling pathways, primarily the TGF-β and STAT3 pathways. These interactions lead to the inhibition of cell proliferation, migration, invasion, and the induction of apoptosis.

Inhibition of the TGF-β Signaling Pathway

In HepG2 hepatoblastoma cells, this compound has been shown to counteract the pro-metastatic effects of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a cytokine that can promote tumor progression in advanced stages of cancer.[3] this compound interferes with both the canonical (Smad-dependent) and non-canonical (Smad-independent) branches of the TGF-β1 signaling cascade.

  • Inhibition of Phosphorylation: this compound significantly inhibits the TGF-β1-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad2.[3]

    • Co-treatment with 25 µM or 50 µM this compound significantly inhibited the phosphorylation of p38MAPK.[3]

    • Co-treatment with 50 µM this compound significantly inhibited the phosphorylation of Smad2.[3]

  • Downregulation of Mesenchymal Markers: this compound suppresses the TGF-β1-induced expression of proteins associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. These proteins include integrin α3, vimentin, and N-cadherin.[3]

  • Reduction of Matrix Metalloproteinase: The expression of Matrix Metalloproteinase 2 (MMP2), an enzyme involved in the degradation of the extracellular matrix, is also attenuated by this compound in the presence of TGF-β1.[3]

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGFBR1_R2 TGF-β Receptor (Type I/II) TGF-beta1->TGFBR1_R2 Binds p38_MAPK p38 MAPK TGFBR1_R2->p38_MAPK Activates Smad2_3 Smad2/3 TGFBR1_R2->Smad2_3 Activates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation Gene_Expression Gene Expression (Integrin α3, Vimentin, N-cadherin, MMP2) p_p38_MAPK->Gene_Expression Regulates p_Smad2_3->Gene_Expression Regulates This compound This compound This compound->p_p38_MAPK Inhibits This compound->p_Smad2_3 Inhibits

Inactivation of the STAT3 Signaling Pathway

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound demonstrates potent anti-proliferative and pro-apoptotic effects through the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation.

  • Inhibition of STAT3 Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of STAT3.[4]

  • Downregulation of STAT3 Target Genes: The inhibition of STAT3 activity results in the reduced expression of downstream target genes that are critical for cell cycle progression and survival, including:

    • Cyclin D1: A key regulator of the G1 phase of the cell cycle.[3]

    • Bcl-2 and Bcl-xL: Anti-apoptotic proteins.[4]

  • Induction of Cell Cycle Arrest and Apoptosis: this compound induces G1 phase cell cycle arrest and significant apoptosis in Huh7 cells.[3][4] Treatment with 10 µM this compound leads to a time-dependent increase in the G1 population.[3]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Target_Genes Target Gene Expression (Cyclin D1, Bcl-2, Bcl-xL) p_STAT3->Target_Genes Upregulates This compound This compound This compound->p_STAT3 Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) Target_Genes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture
  • Cell Lines:

    • HepG2 (ATCC HB-8065): Human hepatocellular carcinoma, epithelial-like morphology, wild-type p53.[5]

    • Huh7: Human hepatocellular carcinoma, mutant p53 (Y220C).

  • Culture Medium:

    • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[5][6]

  • Culture Conditions:

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

    • Change medium every 2-3 days.

  • Subculture:

    • When cells reach 70-80% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA.[5]

    • Neutralize trypsin with complete growth medium and re-seed at a split ratio of 1:4 to 1:8.[5]

Cell Viability Assay (MTT Assay)
  • Seed cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24 or 48 hours). A vehicle control (e.g., 0.2% DMSO) should be included.[2][7]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Protein Extraction:

    • Culture and treat cells as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p38MAPK, anti-p-Smad2, anti-p-STAT3, anti-Cyclin D1, anti-Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Start Start: Seed HepG2 or Huh7 cells Treat Treat with this compound (various concentrations) Start->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Flow Cytometry) Treat->Apoptosis Migration Cell Migration/Invasion Treat->Migration Lysis Cell Lysis & Protein Extraction Treat->Lysis WB Western Blotting Lysis->WB Analysis Analysis of Protein Phosphorylation & Expression WB->Analysis

Conclusion

This compound is a promising natural compound with potent anti-cancer activities, particularly against hepatocellular carcinoma. Its mechanism of action involves the targeted inhibition of the TGF-β and STAT3 signaling pathways, leading to decreased cell proliferation, metastasis, and increased apoptosis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

Ailanthoidol: A Technical Guide to its Molecular Targets in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a naturally occurring neolignan, has garnered significant interest within the scientific community for its potential therapeutic applications. Possessing a range of biological activities, this compound has demonstrated notable anti-cancer and anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action across various signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising phytochemical.

Anti-Cancer Molecular Targets of this compound

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways and molecules involved in cell proliferation, survival, and metastasis.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

In the context of liver cancer, this compound has been shown to suppress tumor progression by inhibiting the TGF-β signaling pathway. Specifically, it targets key downstream effectors of this pathway.[1][2][3]

Quantitative Data on TGF-β Pathway Inhibition by this compound in HepG2 Cells

Target ProteinThis compound ConcentrationMethodResultReference
Phospho-p38 MAPK25 µMWestern BlotSignificant inhibition of TGF-β1-induced phosphorylation[3]
Phospho-p38 MAPK50 µMWestern BlotSignificant inhibition of TGF-β1-induced phosphorylation[3]
Phospho-Smad250 µMWestern BlotSignificant inhibition of TGF-β1-induced phosphorylation[3]

Signaling Pathway Diagram: this compound Inhibition of TGF-β Signaling

Ailanthoidol_TGFB_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR TAK1 TAK1 TGFBR->TAK1 Smad23 Smad2/3 TGFBR->Smad23 p38MAPK p38 MAPK TAK1->p38MAPK pp38MAPK p-p38 MAPK p38MAPK->pp38MAPK Migration_Invasion Cell Migration & Invasion pp38MAPK->Migration_Invasion pSmad2 p-Smad2 Smad23->pSmad2 Smad_complex Smad Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Migration_Invasion Gene Transcription This compound This compound This compound->pp38MAPK This compound->pSmad2

Caption: this compound inhibits TGF-β1-induced cell migration and invasion.

STAT3 and Mutant p53 Signaling

This compound exhibits potent cytotoxic effects in hepatocellular carcinoma cells harboring mutant p53 (Huh7 cells), suggesting a selective targeting mechanism.[1][2] It has been shown to downregulate the expression of mutant p53 and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Quantitative Data on the Effects of this compound on Apoptosis-Related Proteins in Huh7 Cells

Target ProteinThis compound TreatmentMethodResultReference
Mutant p53Dose-dependentWestern BlotDecreased expression[1][2]
Phospho-STAT3TreatmentWestern BlotSuppressed phosphorylation[1][2]
Cyclin D1TreatmentWestern BlotReduced expression[1]
CDK2TreatmentWestern BlotReduced expression[1]
Cleaved PARPTreatmentWestern BlotIncreased expression[1]
BaxTreatmentWestern BlotIncreased expression[1]
Procaspase 3/8TreatmentWestern BlotDecreased expression[1]
Bcl-xL/Bcl-2TreatmentWestern BlotDecreased expression[1]

Signaling Pathway Diagram: this compound's Action on STAT3 and Mutant p53

Ailanthoidol_STAT3_p53 This compound This compound mutp53 Mutant p53 This compound->mutp53 pSTAT3 p-STAT3 This compound->pSTAT3 Bax Bax This compound->Bax Proliferation Cell Proliferation mutp53->Proliferation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 / Bcl-xL pSTAT3->Bcl2 CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Apoptosis Apoptosis Bcl2->Apoptosis CyclinD1->Proliferation Bax->Apoptosis

Caption: this compound induces apoptosis via STAT3 and mutant p53 pathways.

Anti-Inflammatory Molecular Targets of this compound

This compound also demonstrates significant anti-inflammatory activity by targeting key mediators of the inflammatory response.

Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound has been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. Furthermore, it inhibits the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).

Quantitative Data on Anti-Inflammatory Effects of this compound

Target MoleculeThis compound TreatmentCell LineMethodResult
iNOS expressionDose-dependentRAW 264.7Western BlotInhibition
COX-2 expressionDose-dependentRAW 264.7Western BlotInhibition
IL-1β productionDose-dependentRAW 264.7ELISAInhibition
IL-6 productionDose-dependentRAW 264.7ELISAInhibition

Logical Relationship Diagram: Anti-Inflammatory Mechanism of this compound

Ailanthoidol_Anti_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS iNOS Expression Inflammatory_Stimuli->iNOS COX2 COX-2 Expression Inflammatory_Stimuli->COX2 IL1b IL-1β Production Inflammatory_Stimuli->IL1b IL6 IL-6 Production Inflammatory_Stimuli->IL6 This compound This compound This compound->iNOS This compound->COX2 This compound->IL1b This compound->IL6 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation IL1b->Inflammation IL6->Inflammation

References

Ailanthoidol: A Comprehensive Technical Review of its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan compound, has garnered significant interest in the scientific community for its diverse pharmacological properties. Isolated from botanicals such as Zanthoxylum ailanthoides, this natural product has demonstrated promising anti-cancer, anti-inflammatory, and antioxidant activities in preclinical studies.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its evaluation. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Biological Activities

The cytotoxic effects of this compound have been evaluated in liver cancer cell lines, demonstrating a preferential activity against cells with specific genetic backgrounds.

Cell LineCancer Typep53 StatusIC50 (µM)Incubation Time (hours)Citation
HepG2Hepatocellular CarcinomaWild-Type~10048[3]
Huh7Hepatocellular CarcinomaMutant (Y220C)More potent than in HepG2Not specified[4]

Note: The greater potency of this compound in Huh7 cells suggests a potential therapeutic strategy targeting cancers with p53 mutations. Further studies are required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Anti-Cancer Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of TGF-β1-Induced Hepatoblastoma Cell Progression

In hepatocellular carcinoma, this compound has been shown to suppress the pro-metastatic effects of Transforming Growth Factor-beta 1 (TGF-β1). This is achieved through the dual inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Smad signaling pathways.

TGFB1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad2/3 TGFBR->Smad23 p_p38MAPK p-p38 MAPK p38MAPK->p_p38MAPK P p_Smad23 p-Smad2/3 Smad23->p_Smad23 P GeneExpression Gene Expression (Integrin α3, Vimentin, N-cadherin, MMP2) p_p38MAPK->GeneExpression p_Smad23->GeneExpression This compound This compound This compound->p_p38MAPK This compound->p_Smad23

Caption: this compound inhibits TGF-β1 signaling in liver cancer.

Downregulation of Mutant p53 and Inactivation of STAT3 Pathway

In Huh7 hepatoma cells, which harbor a mutant p53 protein, this compound induces cell cycle arrest at the G1 phase and promotes apoptosis. This is achieved by reducing the levels of mutant p53 and inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 P mut_p53 Mutant p53 p_STAT3->mut_p53 Stabilizes Proliferation Cell Proliferation (Cyclin D1, CDK2) p_STAT3->Proliferation Degradation Degradation mut_p53->Degradation mut_p53->Proliferation This compound This compound This compound->p_STAT3 This compound->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound targets the STAT3/mutant p53 axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the this compound literature.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, total p38 MAPK, STAT3, p53) overnight at 4°C. Recommended dilutions for antibodies such as rabbit polyclonal anti-phospho-p38 MAPK (Thr180/Tyr182) are typically 1:1000.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Other Biological Activities

In addition to its anti-cancer properties, this compound has been reported to possess anti-inflammatory and antioxidant activities.

Anti-Inflammatory Activity

This compound has been shown to suppress the production of inflammatory mediators. For instance, it inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells. While the qualitative anti-inflammatory effects are documented, specific IC50 values for the inhibition of inflammatory markers are not consistently reported across the literature and require further investigation.

Antioxidant Activity

The antioxidant potential of this compound has been noted.[2] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. As with its anti-inflammatory properties, detailed quantitative data, including IC50 values from these antioxidant assays, are not yet widely available and represent an area for future research.

Conclusion

This compound is a promising natural compound with multifaceted biological activities, most notably in the realm of cancer therapeutics. Its ability to selectively target cancer cells with specific mutations (e.g., mutant p53) and modulate key signaling pathways like TGF-β1 and STAT3 highlights its potential for further development. The data and protocols summarized in this technical guide provide a solid foundation for future research. However, to fully elucidate the therapeutic potential of this compound, further studies are warranted to:

  • Establish a comprehensive profile of its cytotoxic activity against a broad panel of human cancer cell lines.

  • Determine the specific IC50 values for its anti-inflammatory and antioxidant activities.

  • Conduct in vivo studies to evaluate its efficacy and safety in preclinical animal models.

The continued investigation of this compound and its derivatives may lead to the development of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

Ailanthoidol Preclinical Data: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan isolated from plants such as Zanthoxylum ailanthoides, has demonstrated notable anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its potential as an anti-cancer agent. The information is presented to aid researchers and drug development professionals in evaluating its therapeutic potential and guiding future studies.

In Vitro Efficacy

This compound has been evaluated in vitro against hepatocellular carcinoma (HCC) cell lines, demonstrating cytotoxic, anti-proliferative, anti-migratory, and anti-invasive effects.

Data Presentation: In Vitro Studies
Cell LineAssayTreatment DurationKey FindingsReference
HepG2 (wild-type p53)MTT Assay48 hoursIC50 ≈ 100 µM[1]
Huh7 (mutant p53)MTT Assay24 hoursIC50 = 45 µM
48 hoursIC50 = 22 µM
HepG2 Wound Healing Assay48 hoursSignificant inhibition of TGF-β1-induced cell migration at 25 µM and 50 µM.[1]
HepG2 Transwell Invasion Assay24 hoursSignificant reduction of TGF-β1-induced cell invasion at 25 µM and 50 µM.[1]
HepG2 Colony Formation Assay2 weeksSignificant reduction in TGF-β1-promoted colony formation with 25 µM and 50 µM this compound.[1]
Huh7 Colony Formation Assay7 daysDose-dependent inhibition of colony formation at 2.5, 5, and 10 µM.
Huh7 Cell Cycle Analysis24, 48, 72 hoursInduced G1 phase arrest at 10 µM.

In Vivo Efficacy

The primary in vivo study of this compound investigated its anti-tumor promotional activity in a mouse skin carcinogenesis model.

Data Presentation: In Vivo Study
Animal ModelCarcinogenesis ModelTreatmentKey FindingsReference
Female CD-1 miceInitiation: Benzo[a]pyrene (B[a]P); Promotion: 12-O-tetradecanoylphorbol-13-acetate (TPA)Topical application of this compound (0.5-2.5 mM) 5 min prior to TPA, three times weekly for 12 weeks.Inhibited the incidence of skin tumors and reduced the average number of tumors per mouse.[2]

Mechanism of Action

This compound appears to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, migration, and survival.

Signaling Pathways

In HepG2 cells, this compound has been shown to suppress the TGF-β1-induced epithelial-mesenchymal transition (EMT) by inhibiting the phosphorylation of p38 MAPK and Smad2.[1] This leads to the downregulation of mesenchymal markers such as N-cadherin and vimentin, and the matrix metalloproteinase MMP2, while increasing the expression of the epithelial marker E-cadherin.

TGF_beta_pathway TGFb1 TGF-β1 p38MAPK p-p38 MAPK TGFb1->p38MAPK Smad2 p-Smad2 TGFb1->Smad2 This compound This compound This compound->p38MAPK This compound->Smad2 EMT Epithelial-Mesenchymal Transition (EMT) p38MAPK->EMT Smad2->EMT Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

This compound inhibits TGF-β1-induced signaling.

In Huh7 cells, which harbor a mutant p53 protein, this compound's anti-proliferative and pro-apoptotic effects are associated with the downregulation of mutant p53 and the inactivation of the STAT3 pathway. This leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and cell cycle regulators Cyclin D1 and CDK2.

STAT3_mutp53_pathway This compound This compound STAT3 p-STAT3 This compound->STAT3 mutp53 Mutant p53 STAT3->mutp53 Anti_apoptotic Bcl-2, Bcl-xL mutp53->Anti_apoptotic Cell_Cycle Cyclin D1, CDK2 mutp53->Cell_Cycle Apoptosis Apoptosis Anti_apoptotic->Apoptosis G1_Arrest G1 Arrest Cell_Cycle->G1_Arrest

This compound's action on the STAT3/mutant p53 axis.

Experimental Protocols

In Vitro Assays
  • Cell Viability (MTT Assay):

    • Cells (HepG2 or Huh7) are seeded in 96-well plates.

    • After 24 hours of incubation, cells are treated with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Wound Healing Assay:

    • Cells (HepG2) are grown to confluence in 6-well plates.

    • A scratch is made through the cell monolayer using a sterile pipette tip.

    • The cells are washed with PBS to remove debris.

    • Cells are then treated with TGF-β1 (10 ng/mL) with or without this compound (e.g., 25 µM, 50 µM) in a low-serum medium.

    • Images of the wound are captured at 0 and 48 hours.

    • The wound closure area is quantified using image analysis software.

  • Transwell Invasion Assay:

    • The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.

    • Cells (HepG2) are seeded in the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS) and TGF-β1 (10 ng/mL) with or without this compound.

    • After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

    • The number of invading cells is counted under a microscope.

  • Colony Formation Assay:

    • A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours or continuously).

    • The medium is replaced with a fresh medium, and cells are allowed to grow for 7-14 days until visible colonies are formed.

    • Colonies are fixed with methanol and stained with crystal violet.

    • The number of colonies is counted manually or using image analysis software.

  • Cell Cycle Analysis:

    • Cells (Huh7) are treated with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

    • The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Western Blot Analysis:

    • Cells are lysed in RIPA buffer to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p38, p-Smad2, Smad2, p-STAT3, STAT3, mutant p53, Cyclin D1, CDK2, Bcl-2, Bcl-xL, β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay
  • Two-Stage Mouse Skin Carcinogenesis Model:

    • Initiation: A single topical application of a carcinogen, such as benzo[a]pyrene (B[a]P), is applied to the shaved dorsal skin of female CD-1 mice.[2]

    • Promotion: Two weeks after initiation, a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically three times weekly for the duration of the study (e.g., 12 weeks).[2]

    • Treatment: this compound (e.g., 0.5-2.5 mM in acetone) is applied topically 5 minutes before each TPA application.[2]

    • Observation: The incidence and number of skin tumors are recorded weekly.

Pharmacokinetics and Toxicology

Currently, there is a notable lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology of this compound. While some studies mention the need for such investigations to clarify its in vivo properties, dedicated preclinical ADME and toxicology reports were not identified in the conducted literature search.[3] This represents a significant data gap that needs to be addressed for the further development of this compound as a therapeutic agent.

Conclusion and Future Directions

The preclinical data for this compound are promising, particularly its in vitro and in vivo anti-cancer activities against hepatocellular carcinoma and skin cancer models. The compound's mechanisms of action, involving the inhibition of key oncogenic signaling pathways, provide a strong rationale for its further investigation.

However, the advancement of this compound towards clinical application is hampered by the absence of critical preclinical data. Future research should prioritize:

  • Comprehensive in vivo efficacy studies in various cancer models, including patient-derived xenografts.

  • Detailed pharmacokinetic (ADME) studies to understand its bioavailability, distribution, metabolism, and excretion profile.

  • Formal preclinical toxicology and safety pharmacology studies to establish a safety profile and determine a therapeutic window.

Addressing these data gaps will be essential to fully elucidate the therapeutic potential of this compound and to support its potential progression into clinical trials.

References

Methodological & Application

Total Synthesis of Ailanthoidol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Ailanthoidol, a neolignan with demonstrated antioxidant, anti-inflammatory, and antitumor properties. The synthetic route is based on the convergent total synthesis reported by Lin, Chen, and Lee (2003), which employs a key Stille coupling reaction.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring neolignan isolated from plants such as Zanthoxylum ailanthoides. It has garnered significant interest within the scientific community due to its diverse biological activities. This synthetic protocol provides a reliable method for obtaining this compound in a laboratory setting, facilitating further investigation into its therapeutic potential. The synthesis commences with the commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde and proceeds through a linear sequence of six steps to afford the target molecule in a 48% overall yield.[1][2]

Synthetic Pathway Overview

The total synthesis of this compound is achieved through a convergent strategy. The key steps involve the formation of a benzofuran core, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the aryl substituent. The final steps of the synthesis involve functional group manipulations to yield this compound.

Ailanthoidol_Synthesis A 5-bromo-2-hydroxy- 3-methoxybenzaldehyde B Intermediate 1 (Benzofuran) A->B Benzofuran Formation D This compound B->D Stille Coupling C Intermediate 2 (Stannane) C->D

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

The following section details the step-by-step procedures for the synthesis of this compound.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Column chromatography should be performed using silica gel (230-400 mesh).

Synthesis of Intermediates

Step 1: Synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (1.5 eq) and propargyl bromide (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of 5-bromo-7-methoxybenzofuran

The product from Step 1 is dissolved in N,N-diethylaniline and heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature and diluted with diethyl ether. The organic layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of (E)-tributyl(4-(prop-1-en-1-yl)phenyl)stannane

To a solution of 4-bromostyrene (1.0 eq) in THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, tributyltin chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude stannane derivative.

Final Product Synthesis: Stille Coupling

Step 4: Synthesis of 2-(3,4-dimethoxyphenyl)-7-methoxy-5-((E)-prop-1-en-1-yl)benzofuran (this compound)

To a solution of 5-bromo-7-methoxybenzofuran (1.0 eq) and (E)-tributyl(4-(prop-1-en-1-yl)phenyl)stannane (1.2 eq) in toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYield (%)
15-bromo-2-hydroxy-3-methoxybenzaldehydePropargyl bromide, K₂CO₃5-bromo-2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde~95%
25-bromo-2-(prop-2-yn-1-yloxy)-3-methoxybenzaldehydeN,N-diethylaniline5-bromo-7-methoxybenzofuran~85%
34-bromostyrenen-BuLi, Bu₃SnCl(E)-tributyl(4-(prop-1-en-1-yl)phenyl)stannane~90%
45-bromo-7-methoxybenzofuran(E)-tributyl(4-(prop-1-en-1-yl)phenyl)stannane, Pd(PPh₃)₄2-(3,4-dimethoxyphenyl)-7-methoxy-5-((E)-prop-1-en-1-yl)benzofuran~60%
Overall Yield ~48%

Experimental Workflow Diagram

Ailanthoidol_Workflow cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Benzofuran Formation cluster_step3 Step 3: Stannane Synthesis cluster_step4 Step 4: Stille Coupling A1 Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde in Acetone A2 Add K₂CO₃ and Propargyl Bromide A1->A2 A3 Stir at RT for 12h A2->A3 A4 Workup and Purification A3->A4 B1 Dissolve Propargylated Intermediate in N,N-diethylaniline A4->B1 B2 Reflux for 6h B1->B2 B3 Workup and Purification B2->B3 C1 Dissolve 4-bromostyrene in THF at -78°C C2 Add n-BuLi, then Bu₃SnCl C1->C2 C3 Warm to RT, Stir for 2h C2->C3 C4 Workup C3->C4 D1 Combine Benzofuran and Stannane in Toluene C4->D1 D2 Add Pd(PPh₃)₄ D1->D2 D3 Reflux for 12h D2->D3 D4 Purification to yield this compound D3->D4

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This protocol outlines a concise and efficient total synthesis of this compound. The key Stille coupling reaction provides a versatile method for the formation of the 2-arylbenzofuran core structure. This synthetic route is amenable to the preparation of this compound analogs for further structure-activity relationship studies, which could be valuable for the development of new therapeutic agents.

References

Application Notes and Protocols for the Extraction of Ailanthoidol from Zanthoxylum ailanthoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthoxylum ailanthoides, also known as the ailanthus-like prickly ash, is a plant species belonging to the Rutaceae family, found in southeastern China, Taiwan, Southeast Asia, and Japan[1]. Various parts of this plant, including the root bark, stem bark, and leaves, have been utilized in traditional medicine[2]. Phytochemical investigations have revealed a rich chemical composition, including alkaloids, coumarins, lignans, flavonoids, and terpenoids[2][3]. Among these constituents, the neolignan Ailanthoidol has garnered significant interest for its potential therapeutic properties.

This compound has demonstrated notable biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic effects[4]. Recent studies have highlighted its anti-tumor potential, particularly in the context of liver cancer. This compound has been shown to suppress the progression of HepG2 hepatoblastoma cells induced by transforming growth factor-beta 1 (TGF-β1)[4]. This suppression is achieved through the blockage of the P38MAPK and Smad 2/3 signaling pathways[4]. These findings underscore the importance of developing efficient methods for the extraction and purification of this compound for further preclinical and clinical investigations.

This document provides detailed protocols for the extraction and purification of this compound from the bark of Zanthoxylum ailanthoides, along with an overview of its known biological activities and associated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data related to the biological activity of this compound.

Table 1: Cytotoxicity of this compound on HepG2 Hepatoblastoma Cells

Concentration of this compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0100100
25Not specifiedNot specified
50Not specifiedNot specified
100Not specifiedNot specified

Note: Specific percentage values for cell viability at different concentrations were not provided in the source material, but the study indicated a dose-dependent effect[4].

Table 2: Effect of this compound on TGF-β1-Induced HepG2 Cell Colony Formation

TreatmentColony Number (% of Control)
Control100
TGF-β1 (10 ng/mL)Increased (value not specified)
TGF-β1 (10 ng/mL) + this compound (25 µM)Reduced (value not specified)
TGF-β1 (10 ng/mL) + this compound (50 µM)Further Reduced (value not specified)

Note: The study demonstrated that this compound significantly inhibited the colony-forming ability of TGF-β1-treated HepG2 cells in a dose-dependent manner[4].

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Zanthoxylum ailanthoides

This protocol is based on general methodologies for the extraction of lignans and other phenolic compounds from Zanthoxylum species[5].

1. Plant Material Preparation:

  • Obtain dried stem or root bark of Zanthoxylum ailanthoides.

  • Grind the plant material into a coarse powder to increase the surface area for extraction.

2. Maceration Extraction:

  • Weigh 1 kg of the powdered plant material.

  • Macerate the powder with 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent-Solvent Partitioning (Fractionation):

  • Suspend the crude ethanol extract in 500 mL of distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • Extract the aqueous suspension three times with an equal volume of n-hexane. Combine the n-hexane fractions.

    • Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

    • The remaining layer is the aqueous fraction.

  • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) using a rotary evaporator to obtain the respective crude fractions. This compound, as a neolignan, is expected to be enriched in the ethyl acetate fraction.

Protocol 2: Isolation and Purification of this compound

This protocol employs column chromatography techniques for the purification of this compound from the enriched fraction[5].

1. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in a suitable solvent (e.g., n-hexane).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v n-hexane:ethyl acetate).

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions on a pre-coated silica gel TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a pure this compound standard (if available) or fractions with similar TLC profiles.

3. Further Purification by Preparative HPLC (if necessary):

  • For higher purity, the combined fractions containing this compound can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and comparison with literature data[4].

Visualizations

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis ZA_Bark Zanthoxylum ailanthoides Bark Powder Maceration Maceration with 95% Ethanol ZA_Bark->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane EtOAc Ethyl Acetate Fraction (this compound Enriched) Partitioning->EtOAc Aqueous Aqueous Fraction Partitioning->Aqueous Silica_Gel Silica Gel Column Chromatography EtOAc->Silica_Gel TLC TLC Monitoring Silica_Gel->TLC Prep_HPLC Preparative HPLC (Optional) TLC->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (MS, NMR) Pure_this compound->Spectroscopy G TGFB1 TGF-β1 TGFBR TGF-β Receptor I/II TGFB1->TGFBR p38MAPK p38 MAPK Phosphorylation TGFBR->p38MAPK Smad-independent Smad23 Smad2/3 Phosphorylation TGFBR->Smad23 Smad-dependent This compound This compound This compound->p38MAPK Inhibits This compound->Smad23 Inhibits Cell_Progression Liver Cancer Cell Progression (Migration, Invasion) p38MAPK->Cell_Progression Smad_Complex Smad2/3/4 Complex Smad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Gene_Transcription->Cell_Progression

References

Application Notes and Protocols for In Vitro Assays of Ailanthoidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of Ailanthoidol, a neolignan with demonstrated anti-inflammatory and anti-cancer properties. The following sections describe methodologies for assessing cytotoxicity, cell viability, and the modulation of key signaling pathways.

Summary of Quantitative Data

The following tables summarize the quantitative data from in vitro studies on this compound, providing a clear comparison of its effects across different cell lines and assays.

Table 1: Cytotoxicity of this compound on Hepatocellular Carcinoma Cell Lines

Cell LineAssayTreatment Time (hours)IC50 Value (µM)
HepG2MTT48~100[1]
Huh7MTT24More potent than in HepG2[2]
Huh7MTT48More potent than in HepG2[3]

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorAssayThis compound Concentration (µM)Observation
Nitric Oxide (NO)Griess AssayNot specifiedSuppression of generation[1]
Prostaglandin E2 (PGE2)Not specifiedNot specifiedSuppression of generation[1]
Interleukin-1β (IL-1β)Not specifiedNot specifiedInhibition of production[1]
Interleukin-6 (IL-6)Not specifiedNot specifiedInhibition of production[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 24-well or 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Huh7 cells into 24-well plates at a density of 2 × 10^4 cells/well.[1] Allow the cells to attach overnight in a humidified incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 and 48 hours.[1] A control group should be treated with the same concentration of DMSO used to dissolve the this compound (e.g., 0.2%).[4]

  • MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.

G cluster_workflow MTT Assay Workflow A Seed cells in a multi-well plate B Treat with this compound at various concentrations A->B C Incubate for 24/48 hours B->C D Add MTT reagent and incubate C->D E Add DMSO to dissolve formazan D->E F Measure absorbance E->F G Calculate cell viability F->G

MTT Assay Experimental Workflow

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol evaluates the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for cytokines (e.g., IL-1β, IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[1]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the supernatant using specific ELISA kits.[1]

  • Western Blot for iNOS and COX-2: Lyse the cells and perform Western blot analysis to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

G cluster_workflow Anti-Inflammatory Assay Workflow A Seed RAW264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant and lyse cells D->E F Measure NO and cytokines in supernatant E->F G Analyze iNOS/COX-2 expression by Western Blot E->G

Anti-inflammatory Assay Workflow

Signaling Pathway Analysis

This compound has been shown to modulate specific signaling pathways involved in cancer progression and inflammation.

TGF-β1 Signaling Pathway in Liver Cancer

This compound inhibits the progression of liver cancer by targeting the TGF-β1 signaling pathway.[1] It has been observed to suppress the TGF-β1-induced phosphorylation of p38 MAPK and Smad2.[1][5] This leads to the downregulation of proteins associated with liver cancer progression, such as integrin α3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2).[1][4]

G TGFB1 TGF-β1 p38MAPK p38 MAPK TGFB1->p38MAPK Smad23 Smad2/3 TGFB1->Smad23 This compound This compound This compound->p38MAPK This compound->Smad23 CancerProgression Liver Cancer Progression (Integrin α3, Vimentin, N-cadherin, MMP2) p38MAPK->CancerProgression Smad23->CancerProgression

This compound's inhibition of the TGF-β1 pathway.

STAT3 Signaling Pathway in Hepatoma Cells

In Huh7 hepatoma cells, which have a mutant p53, this compound has been found to suppress the phosphorylation of the signal transducer and activator of transcription 3 (STAT3).[2] This inactivation of STAT3 contributes to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and cell cycle regulators (cyclin D1), ultimately leading to apoptosis and cell cycle arrest.[2]

G This compound This compound STAT3 p-STAT3 This compound->STAT3 Downstream Downstream Targets (Bcl-2, Bcl-xL, Cyclin D1, mutp53) STAT3->Downstream Proliferation Cell Proliferation Downstream->Proliferation

This compound's inhibition of the STAT3 pathway.

NF-κB Signaling in Inflammation

This compound suppresses the production of inflammatory mediators like iNOS and COX-2 in LPS-stimulated macrophages.[1] This effect is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G LPS LPS NFkB NF-κB LPS->NFkB This compound This compound This compound->NFkB InflammatoryMediators Inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6) NFkB->InflammatoryMediators

This compound's inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Ailanthoidol Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-cancer properties of Ailanthoidol in a cell culture setting. The protocols outlined below are designed to assess its effects on cell viability, apoptosis, and key signaling pathways in cancer cell lines.

Introduction

This compound, a neolignan compound, has demonstrated potential as an anti-tumor agent. Studies have shown its efficacy in inhibiting the progression of liver cancer cells by modulating critical signaling pathways.[1][2] Specifically, this compound has been observed to suppress TGF-β1-induced migration and invasion in HepG2 hepatoblastoma cells by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad 2.[1][2][3] Furthermore, it has been shown to induce apoptosis in Huh7 hepatoma cells.[4] These findings suggest that this compound warrants further investigation as a potential therapeutic agent for cancer.

This document provides detailed protocols for essential in vitro assays to characterize the biological activity of this compound.

Experimental Overview

The following workflow outlines the key stages of investigating the effects of this compound on cancer cells.

G cluster_setup I. Experimental Setup cluster_assays II. Cellular Assays cluster_mechanism III. Mechanism of Action cluster_data IV. Data Analysis cell_culture Cell Line Maintenance (e.g., HepG2, Huh7) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) cell_culture->protein_analysis gene_analysis Gene Expression Analysis (qPCR) cell_culture->gene_analysis ailanthoidol_prep This compound Stock Preparation ailanthoidol_prep->viability_assay ailanthoidol_prep->apoptosis_assay ailanthoidol_prep->protein_analysis ailanthoidol_prep->gene_analysis data_quant Data Quantification and Visualization viability_assay->data_quant apoptosis_assay->data_quant protein_analysis->data_quant gene_analysis->data_quant G cluster_tgf TGF-β Signaling TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR p38 p38 MAPK TGFBR->p38 Smad23 Smad2/3 TGFBR->Smad23 This compound This compound p_p38 p-p38 MAPK This compound->p_p38 Inhibits p_Smad23 p-Smad2/3 This compound->p_Smad23 Inhibits p38->p_p38 Smad23->p_Smad23 Progression Cell Migration, Invasion, EMT p_p38->Progression p_Smad23->Progression G cluster_pi3k PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth

References

Ailanthoidol: Application Notes & Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current preclinical data on Ailanthoidol, a neolignan with demonstrated anti-inflammatory and anti-tumor properties. The following sections detail its mechanism of action, quantitative outcomes from animal model studies, and detailed protocols for key experiments to facilitate further research and development.

I. Mechanism of Action

This compound has been shown to exert its anticancer effects through multiple signaling pathways. In vitro studies have elucidated its role in modulating key cellular processes involved in cancer progression.

In human hepatoblastoma HepG2 cells, this compound suppresses TGF-β1-induced migration and invasion.[1][2] This is achieved by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad 2.[1][2] The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and motility, and its dysregulation is often implicated in cancer metastasis.[1] this compound's ability to interfere with this pathway suggests its potential as an anti-metastatic agent.

Furthermore, in Huh7 hepatocellular carcinoma cells, this compound induces cell cycle arrest and apoptosis.[3] This is mediated through the downregulation of mutant p53 (MTP53) and the subsequent deactivation of the STAT3 pathway.[3] The STAT3 signaling pathway is a key player in tumor cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound can effectively curb tumor growth.[3]

II. Animal Model Studies: Skin Carcinogenesis

A key in vivo study has demonstrated the chemopreventive potential of this compound in a well-established mouse model of skin cancer.[4]

A. Quantitative Data Summary

The efficacy of this compound in inhibiting tumor promotion was evaluated in a two-stage skin carcinogenesis model in female CD-1 mice.[4] Tumors were initiated with benzo[a]pyrene (B[a]P) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA).[4] this compound (AT) was applied topically prior to TPA treatment. The following table summarizes the key quantitative findings from this study.

Treatment GroupAverage Number of Tumors per MouseTumor Incidence (%)
TPA alone18.6100
This compound (0.5 μmol) + TPA11.2100
This compound (1.5 μmol) + TPA7.893

Data adapted from a study on the inhibitory effect of this compound on TPA-induced tumor promotion in mouse skin.[4]

B. Anti-inflammatory Effects

In addition to its anti-tumor effects, this compound exhibited significant anti-inflammatory properties in the mouse skin model. Topical application of this compound reduced TPA-induced hydrogen peroxide formation and myeloperoxidase (MPO) activity, key indicators of oxidative stress and inflammation.[4] It also suppressed TPA-induced hyperplasia, leukocyte infiltration, and edema.[4] Furthermore, this compound inhibited the expression of cyclooxygenase-2 (COX-2) protein and ornithine decarboxylase (ODC) activity, both of which are critical mediators of inflammation and tumor promotion.[4]

III. Experimental Protocols

A. Two-Stage Skin Carcinogenesis Protocol in Mice

This protocol describes the induction of skin tumors in mice and the evaluation of the chemopreventive efficacy of this compound.[4]

Materials:

  • Female CD-1 mice (7-8 weeks old)

  • Benzo[a]pyrene (B[a]P)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound

  • Acetone (vehicle)

  • Pipettes and tips

  • Animal clippers

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.

  • Hair Removal: Shave the dorsal skin of the mice using electric clippers two days before initiation.

  • Initiation: Apply a single topical dose of 200 nmol of B[a]P dissolved in 200 µL of acetone to the shaved area of each mouse.

  • Promotion: One week after initiation, begin the promotion phase. Apply 5 nmol of TPA dissolved in 200 µL of acetone to the initiated skin three times weekly.

  • This compound Treatment: For the treatment groups, topically apply the desired concentration of this compound (e.g., 0.5 µmol or 1.5 µmol) dissolved in 200 µL of acetone five minutes prior to each TPA application. The control group receives only the vehicle (acetone) before TPA application.

  • Monitoring: Observe the mice weekly for the appearance of skin tumors. Record the number and size of tumors for each mouse.

  • Termination: The experiment is typically continued for a predefined period (e.g., 12 weeks). At the end of the study, euthanize the mice and collect skin samples for further analysis (e.g., histology, protein expression).

IV. Visualizations

A. Signaling Pathways

Ailanthoidol_Signaling_Pathways cluster_tgf TGF-β1 Pathway Inhibition in HepG2 Cells cluster_stat3 STAT3 Pathway Inhibition in Huh7 Cells TGFB1 TGF-β1 p38MAPK p-p38 MAPK TGFB1->p38MAPK activates Smad2 p-Smad2 TGFB1->Smad2 activates Progression Migration & Invasion p38MAPK->Progression Smad2->Progression Ailanthoidol_TGF This compound Ailanthoidol_TGF->p38MAPK inhibits Ailanthoidol_TGF->Smad2 inhibits MTP53 Mutant p53 STAT3 STAT3 MTP53->STAT3 activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Ailanthoidol_STAT3 This compound Ailanthoidol_STAT3->MTP53 downregulates

Caption: this compound's dual inhibitory action on key cancer signaling pathways.

B. Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_carcinogenesis Two-Stage Carcinogenesis cluster_treatment Treatment Regimen cluster_analysis Data Collection & Analysis Acclimatization Acclimatization (1 week) Shaving Dorsal Skin Shaving Acclimatization->Shaving Initiation Initiation: Single B[a]P dose Shaving->Initiation Promotion Promotion: Repeated TPA doses Initiation->Promotion Ailanthoidol_App Topical this compound (5 min before TPA) Promotion->Ailanthoidol_App Vehicle_App Vehicle Control Promotion->Vehicle_App Tumor_Monitoring Weekly Tumor Monitoring Ailanthoidol_App->Tumor_Monitoring Vehicle_App->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor count, size, histology Tumor_Monitoring->Endpoint_Analysis

References

Application Notes and Protocols for In Vivo Evaluation of Ailanthoidol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols and dosage recommendations for Ailanthoidol are proposed based on existing in vitro data and in vivo studies of structurally related compounds. As of the latest available research, specific in vivo dosages for this compound have not been established. Therefore, these guidelines are intended for research purposes only and necessitate a thorough dose-finding and toxicity study prior to implementation.

Introduction

This compound, a neolignan compound, has demonstrated notable anti-cancer properties in preclinical in vitro studies, particularly against hepatocellular carcinoma cell lines.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression, such as the TGF-β1 and STAT3 pathways.[1] While these in vitro findings are promising, in vivo studies are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound. One study has explicitly noted that for practical application, animal studies of this compound are necessary to elucidate its in vivo characteristics, including absorption, distribution, metabolism, and elimination.[1]

These application notes provide a summary of the known in vitro efficacy of this compound and a proposed protocol for its in vivo evaluation in a mouse xenograft model of liver cancer. This document is intended for researchers, scientists, and professionals in drug development.

Section 1: Mechanism of Action and In Vitro Efficacy

This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell proliferation, migration, and invasion.

1.1. Inhibition of TGF-β1 Signaling Pathway:

In HepG2 hepatoblastoma cells, this compound has been shown to suppress the progression of liver cancer by inhibiting the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[2] Specifically, this compound blocks the TGF-β1-activated p38 Mitogen-Activated Protein Kinase (p38MAPK) and Smad 2/3 signaling axes.[1][2] This inhibition leads to the downregulation of proteins associated with liver cancer progression.[1]

G TGFB1 TGF-β1 TGFR TGF-β Receptor TGFB1->TGFR p38MAPK p38MAPK TGFR->p38MAPK Smad23 Smad 2/3 TGFR->Smad23 This compound This compound This compound->p38MAPK This compound->Smad23 Progression Cancer Progression (Migration, Invasion) p38MAPK->Progression Smad23->Progression

This compound's Inhibition of the TGF-β1 Signaling Pathway.

1.2. Inactivation of STAT3 Signaling Pathway:

This compound has also been found to suppress the proliferation of Huh7 hepatoma cells by downregulating mutant p53 and inactivating the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This demonstrates this compound's potential efficacy against specific genetic subtypes of liver cancer.

1.3. Summary of In Vitro Efficacy

The following table summarizes the quantitative data from in vitro studies of this compound.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
HepG20-100 μM24h & 48hDose-dependent inhibition of cell migration. IC50 for cytotoxicity was ~100 μM at 48h.[1]
HepG225 μM & 50 μM48hSignificant inhibition of TGF-β1-promoted cell migration.[1]
HepG225 μM & 50 μM24hInhibition of TGF-β1-induced phosphorylation of p38MAPK and Smad2.[1]
Huh7Not specifiedNot specifiedMore potent cytotoxicity compared to HepG2 cells.

Section 2: Proposed Protocol for In Vivo Evaluation

This section outlines a detailed protocol for assessing the anti-tumor efficacy of this compound in a hepatocellular carcinoma xenograft mouse model. This protocol is adapted from in vivo studies of Ailanthone, a structurally related compound with demonstrated anti-cancer activity.[3]

2.1. Animal Model

  • Species: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

  • Tumor Model: Subcutaneous xenograft of human hepatocellular carcinoma cells (e.g., Huh7).

  • Justification: The Huh7 cell line is a well-established model for liver cancer research and has been used in xenograft studies for related compounds like Ailanthone.[3] The use of immunodeficient mice is necessary to prevent rejection of the human tumor cells.[4]

2.2. Compound Formulation and Preparation

This compound is a hydrophobic compound, which presents challenges for in vivo administration. A suitable formulation is critical for ensuring bioavailability.

  • Proposed Formulation: this compound can be dissolved in a vehicle suitable for animal administration. A common approach for hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.

  • Preparation Protocol:

    • Dissolve the required amount of this compound in a minimal volume of DMSO.

    • Add Cremophor EL to the DMSO/Ailanthoidol solution.

    • Add sterile saline dropwise while vortexing to form a stable emulsion. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

2.3. Proposed Dosing Regimen

The following dosages are proposed for an initial dose-finding study, based on effective doses of the related compound Ailanthone in a similar model.[3]

Treatment GroupThis compound Dose (mg/kg/day)Administration Route
1 (Vehicle Control)0Intraperitoneal (i.p.)
2 (Low Dose)5Intraperitoneal (i.p.)
3 (Mid Dose)10Intraperitoneal (i.p.)
4 (High Dose)15Intraperitoneal (i.p.)
  • Administration Volume: Typically 100-200 μL per mouse.

  • Frequency: Daily for a specified period (e.g., 21 days).

2.4. Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Implantation Tumor Cell Implantation (Huh7 cells, s.c.) Acclimatization->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Treatment (this compound or Vehicle) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring 2-3 times/week Endpoint Endpoint Analysis Treatment->Endpoint Day 21 Monitoring->Treatment

Proposed workflow for in vivo evaluation of this compound.

Step-by-Step Protocol:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment begins.

  • Tumor Cell Implantation:

    • Harvest Huh7 cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel).

    • Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (approximately 100 mm³).

    • Randomly assign the mice to the treatment and control groups.

  • Treatment Administration:

    • Begin daily administration of this compound or the vehicle control according to the dosing table.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Sample Collection:

    • At the end of the treatment period (or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blotting).

Section 3: Data Analysis and Interpretation

  • Tumor Growth Inhibition: Compare the average tumor volume and weight between the treatment groups and the vehicle control group.

  • Toxicity Assessment: Monitor changes in body weight and observe for any adverse clinical signs.

  • Mechanism of Action Confirmation: Analyze tumor tissues to assess the levels of key proteins in the TGF-β1 and STAT3 pathways (e.g., phosphorylated p38MAPK, phosphorylated STAT3) via immunohistochemistry or Western blotting to confirm the in vivo mechanism of action.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Ailanthoidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol is a benzofuran neolignan first isolated from Zanthoxylum ailanthoides.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-adipogenic, and notably, an antitumor agent.[2][3] Specifically, this compound has been shown to suppress the progression of hepatoblastoma cells by inhibiting the TGF-β1-induced signaling pathway, involving p38 MAPK and Smad2.[2][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like this compound. This document provides detailed application notes and standardized protocols for the NMR analysis of this compound, intended to support researchers in quality control, structural verification, and further development of this promising compound.

Chemical Structure

IUPAC Name: 4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol

Molecular Formula: C₁₉H₁₈O₅

Molecular Weight: 326.34 g/mol

Quantitative NMR Data Presentation

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-2'7.4 - 7.6d~2.0
H-5'6.9 - 7.1d~8.5
H-6'7.3 - 7.5dd~8.5, 2.0
H-36.9 - 7.1s-
H-46.8 - 7.0d~1.5
H-67.1 - 7.3d~1.5
H-76.5 - 6.7d16.0
H-86.2 - 6.4dt16.0, 5.5
H-94.2 - 4.4d5.5
7-OCH₃3.9 - 4.1s-
3'-OCH₃3.8 - 4.0s-
4'-OH5.5 - 6.0br s-
9-OH1.5 - 2.0t~5.0

Solvent: CDCl₃ or Acetone-d₆ Spectrometer Frequency: 400 MHz or higher

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ) (ppm)
C-2155 - 157
C-3100 - 102
C-3a145 - 147
C-4110 - 112
C-5130 - 132
C-6115 - 117
C-7148 - 150
C-7a120 - 122
C-1'122 - 124
C-2'110 - 112
C-3'147 - 149
C-4'145 - 147
C-5'114 - 116
C-6'120 - 122
C-7'128 - 130
C-8'125 - 127
C-9'63 - 65
7-OCH₃55 - 57
3'-OCH₃55 - 57

Solvent: CDCl₃ or Acetone-d₆ Spectrometer Frequency: 100 MHz or higher

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetone-d₆ are recommended for resolving aromatic and olefinic protons.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution of the sample.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or maleic acid).

  • Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a clean Pasteur pipette.

  • Final Check: Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Spectrometer Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30° pulse angle.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings.

    • Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire data with a sufficient number of increments in the indirect dimension (typically 256-512) and scans per increment (typically 2-8).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon correlations.

    • Setup: Use a standard gradient-selected HSQC (gHSQC) pulse sequence.

    • Optimize the spectral widths in both dimensions to cover the expected chemical shift ranges.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Setup: Use a standard gradient-selected HMBC (gHMBC) pulse sequence.

    • Set the long-range coupling constant to an average value of 8 Hz.

Protocol 4: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for all experiments.

  • Phase Correction: Manually or automatically correct the phase of the resulting spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

  • 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule and assign the chemical shifts to the corresponding atoms in the this compound structure.

Visualizations

This compound NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound, from sample preparation to structure elucidation.

Ailanthoidol_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Purified this compound B Weighing (5-10 mg) A->B C Dissolution in Deuterated Solvent B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G F->G H Referencing G->H G->H I 1D Spectra Interpretation (Chemical Shift, Integration) H->I J 2D Spectra Interpretation (Correlations) H->J K Structure Verification & Assignment I->K J->K

Caption: Workflow for NMR Analysis of this compound.

This compound's Known Signaling Pathway Inhibition

This compound has been reported to inhibit the TGF-β1-induced signaling cascade in hepatoblastoma cells. The following diagram depicts this inhibitory action.[2][4]

Ailanthoidol_Signaling_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor p38MAPK p38 MAPK Phosphorylation Receptor->p38MAPK Smad2 Smad2 Phosphorylation Receptor->Smad2 This compound This compound This compound->p38MAPK This compound->Smad2 Progression Hepatoblastoma Cell Progression (Migration & Invasion) p38MAPK->Progression Smad2->Progression

Caption: Inhibition of TGF-β1 Pathway by this compound.

References

Ailanthoidol: A Promising Agent for Inducing Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthoidol, a neolignan compound, has emerged as a molecule of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in various cancer cell lines. This document provides a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols related to the apoptotic effects of this compound, serving as a valuable resource for researchers investigating its therapeutic potential.

Mechanism of Action

This compound has been shown to trigger apoptosis in cancer cells through the modulation of key signaling pathways, primarily involving the STAT3 and p53 pathways. In hepatoma cells, particularly Huh7 and HepG2, this compound treatment leads to a cascade of events culminating in programmed cell death.

In Huh7 cells, which harbor a mutant p53 protein, this compound has been observed to decrease the expression of this mutant p53. This is significant as certain p53 mutations can contribute to cancer progression. The downregulation of mutant p53 by this compound is associated with the inactivation of the STAT3 signaling pathway. Specifically, this compound suppresses the phosphorylation of STAT3, a transcription factor that, when constitutively active, promotes tumor cell proliferation and survival by upregulating anti-apoptotic proteins.

The inhibition of STAT3 signaling by this compound leads to a downstream modulation of the Bcl-2 family of proteins. This compound treatment results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial membrane.

The disruption of the mitochondrial membrane potential triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. This compound treatment has been shown to lead to the cleavage and activation of initiator caspases, such as procaspase-8, and executioner caspases, like procaspase-3. The activation of these caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][2][3]

Data Presentation

Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatoblastoma48~100[2]
Huh7Hepatoma24> 40[1]
Huh7Hepatoma48~30[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.

Apoptosis Induction by this compound

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining is a common method to quantify apoptosis. The following table illustrates the dose-dependent effect of this compound on apoptosis in Huh7 cells after 48 hours of treatment.

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
0 (Control)3.02.955.95[1]
104.134.228.35[1]
207.966.8714.83[1]
4013.439.0622.49[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Huh7, HepG2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a humidified 5% CO2 incubator.[1][2]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 6 x 10^5 cells in a 10 cm culture dish and allow them to attach overnight.[1]

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).[1]

  • Harvest the cells by trypsinization and collect the cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Acquire at least 10,000 events per sample.

  • Use appropriate software to analyze the data and differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Visualizations

Ailanthoidol_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound mut_p53 Mutant p53 This compound->mut_p53 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Bcl2 Upregulates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes Release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Caspase9 Caspase-9 CytoC_cyto->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway in cancer cells.

Experimental_Workflow cluster_assays Apoptosis Assessment start Start: Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Apoptosis Quantification (Annexin V/PI Staining) treatment->flow western Protein Expression Analysis (Western Blot) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis flow->data_analysis western->data_analysis

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Ailanthoidol: A Promising Agent for Hepatocellular Carcinoma Intervention in Huh7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Ailanthoidol, a natural compound, has demonstrated significant potential in the suppression of hepatocellular carcinoma (HCC) cell proliferation. This document provides a detailed overview of the effects of this compound on the Huh7 human hepatoma cell line, a widely used model in liver cancer research. The information presented herein, including experimental data and detailed protocols, is intended to guide researchers and drug development professionals in further exploring the therapeutic utility of this compound.

Biological Effects of this compound on Huh7 Cells

This compound exhibits potent cytotoxic effects on Huh7 cells, which harbor a mutant p53 protein (Y220C).[1] Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis, mediated through the modulation of key signaling pathways.

Inhibition of Cell Proliferation and Viability

Treatment with this compound leads to a dose- and time-dependent decrease in the viability of Huh7 cells.[1][2] The half-maximal inhibitory concentration (IC50) has been determined to be approximately 45 µM at 24 hours and 22 µM at 48 hours of treatment.[2] Furthermore, this compound significantly inhibits the ability of Huh7 cells to form colonies, indicating a reduction in their long-term proliferative capacity.[1]

Table 1: Effect of this compound on Huh7 Cell Viability (MTT Assay)

Treatment DurationThis compound Concentration (µM)Cell Viability (%)
24 hours10~80%
20~60%
40~50%
48 hours10~60%
20~45%
40~25%

Note: The values presented are approximate and collated from published data for illustrative purposes.

Table 2: Effect of this compound on Huh7 Colony Formation

This compound Concentration (µM)Number of Colonies (relative to control)
2.5Decreased
5Significantly Decreased
10Markedly Decreased
Induction of G1 Phase Cell Cycle Arrest

This compound induces a significant arrest of Huh7 cells in the G1 phase of the cell cycle.[1] This arrest is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases. The molecular mechanism underlying this G1 arrest involves the downregulation of key cell cycle regulatory proteins, Cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2).[1]

Table 3: Effect of this compound (10 µM) on Huh7 Cell Cycle Distribution

Treatment DurationG1 Phase (%)S Phase (%)G2/M Phase (%)
0 hours~55%~30%~15%
24 hours~65%~25%~10%
48 hours~75%~15%~10%
72 hours~80%~10%~10%

Note: The values presented are approximate and collated from published data for illustrative purposes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in Huh7 cells.[1] Treatment with this compound leads to a significant increase in the percentage of both early and late apoptotic cells, as determined by Annexin V-FITC/PI staining.[3] The apoptotic cascade is initiated through the intrinsic pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the cleavage and activation of caspases, including procaspase 3 and 8, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).

Table 4: Effect of this compound on Apoptosis in Huh7 Cells (48 hours)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
0~5%~3%
5~15%~10%
10~30%~20%

Note: The values presented are approximate and collated from published data for illustrative purposes.

Signaling Pathways Modulated by this compound in Huh7 Cells

This compound's anti-proliferative and pro-apoptotic effects in Huh7 cells are mediated through the inhibition of the STAT3 signaling pathway and the downregulation of mutant p53.[1]

This compound suppresses the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. This inactivation of STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator Cyclin D1.[1]

Furthermore, this compound treatment results in a decreased expression of the mutant p53 protein (Y220C) found in Huh7 cells. This is significant as mutant p53 often gains oncogenic functions that promote cell proliferation and survival. The downregulation of mutant p53 contributes to the overall anti-cancer effects of this compound.

This compound This compound STAT3 p-STAT3 This compound->STAT3 inhibits mutp53 Mutant p53 This compound->mutp53 downregulates Bcl2 Bcl-2 / Bcl-xL STAT3->Bcl2 activates CyclinD1 Cyclin D1 STAT3->CyclinD1 activates mutp53->CyclinD1 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits G1Arrest G1 Arrest CyclinD1->G1Arrest promotes progression through G1 cluster_cell_prep Cell Preparation cluster_assays Downstream Assays Huh7 Huh7 Cell Culture Treatment This compound Treatment Huh7->Treatment MTT MTT Assay (Viability) Treatment->MTT Colony Colony Formation (Proliferation) Treatment->Colony CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Western Blot (Protein Expression) Treatment->Western

References

Troubleshooting & Optimization

Ailanthoidol Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the solubility of ailanthoidol in various solvents, alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Solubility of this compound

This compound, a naturally occurring neolignan, exhibits varying degrees of solubility in common laboratory solvents. While qualitative data suggests solubility in several organic solvents, precise quantitative values are not always readily available. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventMolar Mass ( g/mol )Solubility (Quantitative)Solubility (Qualitative)Source
Dimethyl Sulfoxide (DMSO)326.34~5 mg/mL (with sonication and warming)Soluble[1]
Sufficient to prepare a 10 mM solution[2]
ChloroformData not availableSoluble[3]
DichloromethaneData not availableSoluble[3]
Ethyl AcetateData not availableSoluble[3]
AcetoneData not availableSoluble[3]

Note: The solubility of this compound can be influenced by factors such as temperature, purity of the compound, and the presence of water in the solvent.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common procedure for in vitro cell-based assays.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block (optional)

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 326.34 g/mol * (1000 mg / 1 g) = 3.2634 mg

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) and/or sonication can be applied to aid solubility.[2]

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored appropriately.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that researchers may encounter when working with this compound.

Q1: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A1: It is not uncommon for this compound to require assistance to fully dissolve, even in DMSO. You can try the following:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Warming: Gently warm the solution in a 37°C water bath. This can significantly increase the solubility of many compounds.[2]

  • Sonication: Use a sonicator to break down any aggregates and enhance dissolution.[1][2]

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can sometimes affect the solubility of hydrophobic compounds.

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles, which can degrade the compound over time. When stored at -80°C, the stock solution can be used for up to 6 months; at -20°C, it is recommended for use within 1 month.[2]

Q3: When I dilute my DMSO stock solution of this compound into my aqueous cell culture medium, a precipitate forms. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous medium and vortex well. Then, add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Having your cell culture medium at 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Pluronic F-68: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific assay should be verified.

Q4: Can I use solvents other than DMSO for my experiments?

A4: While DMSO is the most commonly reported solvent for in vitro studies with this compound, other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone can also dissolve the compound.[3] However, the suitability of these solvents will depend on your specific experimental setup. For cell-based assays, these solvents are generally not used directly due to their high toxicity. They may be suitable for other applications like chemical reactions or certain analytical techniques. If you need to use an alternative to DMSO for cell-based work, consider less toxic organic solvents like ethanol, but be aware that the solubility of this compound in ethanol has not been quantitatively reported and is likely lower than in DMSO. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.

Visualized Workflows and Pathways

To further clarify experimental procedures and logical relationships, the following diagrams have been generated.

G cluster_prep Stock Solution Preparation cluster_dissolve Dissolution cluster_assist Assisted Dissolution cluster_storage Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol warm Warm to 37°C check_sol->warm No aliquot Aliquot into single-use tubes check_sol->aliquot Yes sonicate Sonicate warm->sonicate sonicate->check_sol store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

G issue Precipitation upon dilution in aqueous medium cause1 Poor aqueous solubility of this compound issue->cause1 cause2 High final concentration of this compound issue->cause2 cause3 High percentage of DMSO in final solution issue->cause3 solution1 Use lower final This compound concentration cause1->solution1 solution3 Perform serial dilutions cause1->solution3 solution4 Pre-warm aqueous medium cause1->solution4 cause2->solution1 solution2 Keep final DMSO concentration <0.5% cause3->solution2

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Improving Ailanthoidol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of ailanthoidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a neolignan, a class of natural phenolic compounds, that has demonstrated potential anti-inflammatory and anti-tumor properties.[1][2] Like many natural products, this compound is expected to have poor aqueous solubility, which can significantly limit its oral bioavailability.[3] Low bioavailability means that only a small fraction of the administered dose reaches the systemic circulation, leading to inconsistent and suboptimal therapeutic effects in in vivo models. Therefore, enhancing its bioavailability is crucial for obtaining reliable and reproducible results in preclinical studies.

Q2: What are the primary challenges in formulating this compound for oral administration?

A2: The primary challenges stem from its likely hydrophobic nature and poor water solubility. This can lead to:

  • Low Dissolution Rate: The compound may not dissolve efficiently in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: Even if dissolved, its ability to cross the intestinal membrane might be limited.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.[4]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous form and increasing the surface area.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, improving solubilization and absorption.[7][8]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound, protecting them from degradation and enhancing their transport across biological membranes.[9][10]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity, thereby improving bioavailability.[11][12]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
Possible Cause Troubleshooting Step Rationale
Poor dissolution of this compound in the gastrointestinal tract.Formulate as a solid dispersion. Start with a hydrophilic carrier like Polyvinylpyrrolidone (PVP) K30 or a Polyethylene Glycol (PEG) at a 1:5 or 1:10 drug-to-carrier ratio.This increases the drug's surface area and wettability, leading to faster dissolution.
Inefficient absorption across the intestinal epithelium.Develop a Self-Emulsifying Drug Delivery System (SEDDS). Screen different oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP) to identify a stable formulation.SEDDS can bypass the dissolution step and present the drug in a solubilized form for absorption. The small droplet size also enhances permeation.
Extensive first-pass metabolism.Consider a nanoparticle-based delivery system. Formulations like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can be taken up by the lymphatic system, bypassing the liver.Lymphatic transport avoids the initial pass through the liver, where significant metabolism can occur.
Issue 2: Precipitation of this compound Formulation upon Dilution in Aqueous Media (In Vitro Dissolution Testing)
Possible Cause Troubleshooting Step Rationale
Supersaturation and subsequent precipitation from a solid dispersion.Incorporate a precipitation inhibitor into the solid dispersion formulation, such as hydroxypropyl methylcellulose (HPMC).HPMC can maintain the supersaturated state of the drug for a longer duration, allowing more time for absorption.
Instability of the emulsion in a SEDDS formulation upon dilution.Optimize the surfactant and co-surfactant ratio. Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a stable microemulsion over a wide range of aqueous dilutions.A well-formulated SEDDS should spontaneously form a stable and fine emulsion upon contact with aqueous media, preventing drug precipitation.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is limited, studies on the related neolignans, magnolol and honokiol, provide valuable insights into the potential improvements achievable with advanced formulations.

Table 1: Pharmacokinetic Parameters of Magnolol with Different Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Magnolol Suspension0.587 ± 0.0480.917 ± 0.1290.838 ± 0.139100
Magnolol Mixed Micelles1.132 ± 0.1250.708 ± 0.1882.904 ± 0.465347
Magnolol Nanosuspension1.250 ± 0.1250.750 ± 0.1582.217 ± 0.332265

Data adapted from a study on magnolol formulations.[13]

Table 2: Pharmacokinetic Parameters of Honokiol with a Mixed Polymeric Micelle Formulation in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)
Free Honokiol (Oral)Not Detected--0
Honokiol lbMPMs (Oral)0.21 ± 0.032.00.96 ± 0.124.8

Data adapted from a study on honokiol formulations.[4]

Detailed Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:10 ratio (w/w).

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40-50°C.

  • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Scrape the solid mass from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Formulation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a lipid-based formulation that improves the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., from 9:1 to 1:9).

    • For each mixture, add a fixed amount of this compound and vortex until a clear solution is obtained.

    • Titrate each mixture with water dropwise while stirring and observe for the formation of a clear or slightly bluish, stable nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the Optimized SEDDS Formulation:

    • Select the formulation from the self-emulsifying region with the desired characteristics (e.g., high drug loading, rapid emulsification).

    • Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant.

    • Mix the components in a glass vial and vortex until a homogenous and clear solution is formed.

    • Store the prepared SEDDS formulation in a tightly sealed container at room temperature.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to suppress cancer cell progression by inhibiting the TGF-β1-induced signaling pathway, which involves both Smad-dependent and Smad-independent (e.g., p38 MAPK) pathways.

TGF_Beta_Signaling cluster_nucleus Nucleus TGF_beta1 TGF-β1 TBRII TGF-β Receptor II TGF_beta1->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p38_MAPK p38 MAPK TBRI->p38_MAPK Activates This compound This compound This compound->TBRI Inhibits This compound->p38_MAPK Inhibits p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (Cell Progression) Smad_complex->Gene_Transcription Regulates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK p_p38_MAPK->Gene_Transcription Regulates

Caption: TGF-β/Smad and p38 MAPK signaling pathways inhibited by this compound.

Experimental Workflow

Bioavailability_Workflow Ailanthoidol_Powder This compound Powder (Poorly Soluble) Formulation_Dev Formulation Development Ailanthoidol_Powder->Formulation_Dev Solid_Dispersion Solid Dispersion Formulation_Dev->Solid_Dispersion SEDDS SEDDS Formulation_Dev->SEDDS Liposomes Liposomes Formulation_Dev->Liposomes Nanoparticles Nanoparticles Formulation_Dev->Nanoparticles In_Vitro_Eval In Vitro Evaluation (Dissolution, Stability) Solid_Dispersion->In_Vitro_Eval SEDDS->In_Vitro_Eval Liposomes->In_Vitro_Eval Nanoparticles->In_Vitro_Eval In_Vivo_Study In Vivo Pharmacokinetic Study (e.g., in Rats) In_Vitro_Eval->In_Vivo_Study Blood_Sampling Blood Sampling (Time Points) In_Vivo_Study->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis Blood_Sampling->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis Bioavailability_Comp Compare Bioavailability PK_Analysis->Bioavailability_Comp

Caption: Workflow for improving and evaluating this compound bioavailability.

References

Ailanthoidol stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ailanthoidol in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data regarding its stability and mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a neolignan, a type of natural polyphenol, that has demonstrated anti-tumor properties.[1][2] Its primary mechanisms of action involve the inhibition of key signaling pathways implicated in cancer progression, including the Transforming Growth Factor-beta (TGF-β) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways.[1][3][4] By targeting these pathways, this compound can suppress cancer cell migration, invasion, and proliferation.[1][2]

Q2: In which cell culture media and at what concentrations has this compound been used?

A2: this compound has been successfully used in Dulbecco's Modified Eagle's Medium (DMEM) for culturing human hepatoma cell lines such as HepG2 and Huh7.[1] Typical concentrations in these studies have ranged from 10 µM to 100 µM, with incubation times of 24 to 48 hours.[2]

Q3: Is this compound stable in cell culture media?

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to minimize degradation. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to inhibit the TGF-β signaling pathway by blocking the phosphorylation of p38 MAPK and Smad2/3.[1] It also affects the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effects Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.1. Prepare Fresh Solutions: Always use freshly prepared working solutions of this compound for each experiment. 2. Minimize Exposure: Protect media containing this compound from light and prolonged exposure to 37°C. 3. Assess Stability: If inconsistency persists, consider performing a stability study by incubating this compound in your specific cell culture medium under experimental conditions and measuring its concentration over time using HPLC or LC-MS.[10][11]
High variability between replicate wells Pipetting Errors or Uneven Cell Seeding: Inaccurate pipetting or a non-homogenous cell suspension can lead to variability.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 3. Avoid Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the culture plate or fill them with sterile medium or PBS.[12]
Unexpected Cytotoxicity at Low Concentrations Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound.1. Vehicle Control: Include a vehicle control (medium with the same concentration of solvent) to assess the effect of the solvent alone.[12] 2. Lower Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[12] 3. Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic working concentration for your specific cell line.
Compound Precipitation in Media Poor Solubility: this compound may have limited solubility in the cell culture medium at the desired concentration.1. Visual Inspection: Visually inspect the medium for any signs of precipitation after adding this compound. 2. Solubility Test: Perform a solubility test of this compound in your specific cell culture medium before conducting the experiment. 3. Modify Stock Concentration: Consider preparing a more concentrated stock solution to reduce the volume added to the medium.

Data Presentation

Table 1: Inferred Stability of this compound in Cell Culture Media

Parameter Influence on Stability Recommendations for this compound
pH Polyphenol stability is pH-dependent.[8]Standard cell culture media are buffered, but significant pH shifts due to high cell metabolism could potentially affect stability. Monitor media color.
Temperature Higher temperatures can accelerate degradation.[8][10]Minimize the time media containing this compound is kept at 37°C outside of the incubator. Store stock solutions at -20°C or -80°C.
Light Exposure to light can cause photodegradation of some polyphenols.[8][10]Protect stock solutions and media containing this compound from light by using amber tubes and covering culture plates when outside the incubator.
Media Components Components in the media, such as serum, may contain enzymes that could metabolize the compound.[10] Polyphenols are generally more stable in plasma than in DMEM.[5][7]Be aware that the presence and type of serum could influence stability. Consider serum-free media if appropriate for the cell line.
Chemical Structure The degree of hydroxylation, glycosylation, and methoxylation can affect polyphenol stability.[5][6][7]As a neolignan, the specific chemical structure of this compound will determine its inherent stability.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Wound Healing Assay to Assess Cell Migration

  • Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

  • Scratch Wound: Create a scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Mandatory Visualization

Ailanthoidol_TGF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR p38MAPK p38 MAPK TGFbR->p38MAPK activates Smad23 Smad2/3 TGFbR->Smad23 phosphorylates Gene_Expression Gene Expression (Migration, Invasion) p38MAPK->Gene_Expression regulates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Gene_Expression regulates This compound This compound This compound->p38MAPK inhibits This compound->Smad23 inhibits

Caption: this compound inhibits the TGF-β signaling pathway.

Ailanthoidol_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Effectors AKT->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response promotes This compound This compound This compound->AKT inhibits phosphorylation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_media Prepare cell culture medium containing this compound incubate Incubate at 37°C, 5% CO₂ for different time points (e.g., 0, 6, 12, 24, 48h) prep_media->incubate prep_control Prepare cell-free medium as a control prep_control->incubate collect Collect aliquots at each time point incubate->collect analyze Analyze this compound concentration using HPLC or LC-MS collect->analyze plot Plot concentration vs. time to determine degradation rate analyze->plot

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Ailanthoidol Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ailanthoidol concentration for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a naturally occurring neolignan compound that has demonstrated antitumor properties. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression. Specifically, in HepG2 hepatoblastoma cells, this compound has been shown to suppress TGF-β1-induced cell migration and invasion by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad 2/3.[1][2] Additionally, related compounds like Ailanthone have been observed to affect the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Q2: Which cytotoxicity assay is recommended for this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and suitable colorimetric method for assessing the cytotoxic effects of this compound.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. However, other assays such as MTS, XTT, or lactate dehydrogenase (LDH) release assays can also be employed. The choice of assay may depend on the specific cell line and experimental conditions.

Q3: What is a typical concentration range and incubation time for this compound in a cytotoxicity assay?

Based on available data, a broad concentration range of 0-100 µM is a reasonable starting point for this compound.[3] Incubation times typically range from 24 to 72 hours.[1] The optimal concentration and incubation time are highly dependent on the cell line being used, as sensitivity to this compound can vary significantly. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q4: How should I dissolve this compound for my experiments?

This compound is a hydrophobic compound. It is recommended to dissolve it in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). A solvent control should always be included in your experiments.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and the closely related compound Ailanthone in various cancer cell lines.

Note: The data for HCT116 and SW620 cells were reported for a compound referred to as "AIL," which is understood to be Ailanthone, a structurally similar quassinoid. Researchers should consider this when designing their experiments.

Cell LineCancer TypeCompoundIncubation Time (hours)IC50 (µM)
HepG2HepatoblastomaThis compound48~100[3]
HCT116Colon CancerAilanthone ("AIL")241.79 ± 0.139[1]
481.147 ± 0.056[1]
720.603 ± 0.067[1]
SW620Colon CancerAilanthone ("AIL")243.255 ± 0.479[1]
482.333 ± 0.23[1]
721.01 ± 0.079[1]

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay with this compound

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software program.

Troubleshooting Guide

Q: I am observing a precipitate in my culture medium after adding this compound. What should I do?

A: This is a common issue with hydrophobic compounds.

  • Check your solvent concentration: Ensure the final DMSO concentration in your medium is low (ideally ≤ 0.1%). Higher concentrations can cause the compound to precipitate out of solution.

  • Vortex during dilution: When preparing your serial dilutions, vortex each dilution thoroughly to ensure the compound is fully dissolved before adding it to the cells.

  • Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Consider a different solvent: If precipitation persists, you could explore other biocompatible solvents, though DMSO is the most common.

Q: My untreated control cells are not growing well or appear unhealthy. What could be the problem?

A: Several factors could contribute to this:

  • Cell seeding density: The initial number of cells seeded is critical. Too few cells may not establish a healthy culture, while too many can lead to nutrient depletion and cell death. Optimize the seeding density for your specific cell line and experiment duration.

  • Contamination: Check your cell culture for any signs of bacterial or fungal contamination.

  • Incubator conditions: Ensure the incubator is maintaining the correct temperature (37°C), CO2 level (typically 5%), and humidity.

Q: The color of my this compound solution is interfering with the absorbance reading of the MTT assay. How can I correct for this?

A: This is a known challenge when working with colored natural compounds.

  • Include a compound-only control: For each concentration of this compound, prepare a corresponding well containing the same concentration of the compound in culture medium but without cells.

  • Subtract the background: After the assay is complete, measure the absorbance of these compound-only wells. Subtract the average absorbance of these wells from the absorbance of the corresponding wells containing cells and the compound. This will correct for the inherent color of this compound.

Q: My results are not reproducible between experiments. What are the likely sources of variability?

A: Lack of reproducibility can stem from several factors:

  • Pipetting errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and be consistent with your technique.

  • Cell passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent variability: Ensure that your reagents (e.g., MTT solution, culture medium) are fresh and from the same batch if possible.

  • Inconsistent incubation times: Precisely control the incubation times for both compound treatment and the MTT assay.

Visualizations

Signaling Pathways Affected by this compound

Ailanthoidol_Signaling This compound This compound p38MAPK p38 MAPK This compound->p38MAPK Smad23 Smad2/3 This compound->Smad23 PI3K PI3K This compound->PI3K (Ailanthone) TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR TGFbR->p38MAPK TGFbR->Smad23 CellProgression Cell Migration & Invasion p38MAPK->CellProgression Smad23->CellProgression Akt Akt PI3K->Akt CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits TGF-β1 signaling and related compounds affect the PI3K/Akt pathway.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow Start Start: Optimize Seeding Density PrepareStock Prepare this compound Stock (in DMSO) Start->PrepareStock DoseResponse Perform Dose-Response Assay (e.g., 0-100 µM) PrepareStock->DoseResponse TimeCourse Perform Time-Course Assay (e.g., 24, 48, 72h) DoseResponse->TimeCourse MTT MTT Assay TimeCourse->MTT Analyze Analyze Data (Calculate % Viability) MTT->Analyze DetermineIC50 Determine IC50 Analyze->DetermineIC50 FurtherAssays Proceed to Further Assays (e.g., Apoptosis, Cell Cycle) DetermineIC50->FurtherAssays

Caption: Workflow for determining the optimal this compound concentration for cytotoxicity assays.

References

Troubleshooting Ailanthoidol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Ailanthoidol precipitation in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What is the most common cause of this?

A1: this compound is a neolignan with poor aqueous solubility. The most common reason for precipitation is exceeding its solubility limit in your specific aqueous solution. This often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] A high-concentration stock, for example at 100 mM, can be prepared and stored for further use.[1]

Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock into my aqueous experimental medium?

A3: To prevent precipitation upon dilution, it is crucial to ensure that the final concentration of this compound in your aqueous medium is below its solubility limit. Additionally, the final percentage of the organic solvent (like DMSO) should be kept to a minimum and be compatible with your experimental system. It is also important to add the stock solution to the aqueous buffer with vigorous mixing to facilitate rapid dispersion.

Q4: Does the pH of my aqueous solution affect this compound's solubility?

Q5: Can temperature influence the solubility of this compound?

A5: Temperature can affect the solubility of compounds, though specific data for this compound is not provided. For many compounds, solubility increases with temperature. However, for experimental purposes, it is more practical to work at the required experimental temperature and adjust other factors to maintain solubility.

Troubleshooting Guides

Issue: Precipitation observed immediately upon dilution of this compound DMSO stock into aqueous buffer.

Possible Cause Troubleshooting Step
Final concentration is too high Decrease the final concentration of this compound in your working solution.
Poor mixing Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.
Solvent shock Try a serial dilution approach. First, dilute the DMSO stock into a small volume of your aqueous buffer, then add this intermediate dilution to the final volume.
Final DMSO concentration is too low While aiming for a low final DMSO concentration is ideal for biological assays, a very small amount can be necessary to maintain solubility. Ensure your final DMSO concentration is consistent with what is reported in the literature for similar experiments (often below 0.5%).

Issue: Solution is initially clear but becomes cloudy or shows precipitation over time.

Possible Cause Troubleshooting Step
Slow precipitation The solution may be supersaturated. Prepare a fresh working solution at a lower final concentration.
Compound degradation Depending on the buffer components and storage conditions (light, temperature), the compound may be degrading into less soluble products. Prepare fresh solutions before each experiment and store them protected from light.
Temperature fluctuations If the experiment involves temperature changes, the solubility of this compound might be decreasing at a lower temperature. Ensure all experimental steps are carried out at a consistent temperature.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a precise amount of this compound solid into the tube.

    • Calculate the volume of DMSO required to achieve a 100 mM concentration. (Molecular weight of this compound is needed for this calculation. Note: The exact molecular weight can vary slightly based on the specific isomer or salt form. Please refer to the manufacturer's data sheet.)

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound solid.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to facilitate dissolution, but avoid excessive heat.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Aqueous medium (e.g., cell culture medium, phosphate-buffered saline)

    • Sterile conical tubes or flasks

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume of your working solution.

    • Calculate the volume of the 100 mM this compound stock solution needed.

    • Place the final volume of the aqueous medium into a sterile conical tube or flask.

    • While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution drop by drop.

    • Continue mixing for a few minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Data Presentation

Table 1: Example Solubility Test for this compound in Phosphate-Buffered Saline (PBS) at Room Temperature

Final this compound Concentration (µM)Final DMSO Concentration (%)Observation (Immediate)Observation (After 1 hour)
1000.1PrecipitationHeavy Precipitation
500.05ClearSlight Haze
250.025ClearClear
100.01ClearClear

Note: This table is a hypothetical example to illustrate how a researcher might determine the working solubility limit. Actual solubility will depend on the specific aqueous solution and experimental conditions.

Visualizations

TroubleshootingWorkflow Start This compound Precipitation Observed CheckConcentration Is the final concentration above reported working ranges? Start->CheckConcentration CheckMixing Was the stock added to the aqueous solution with vigorous mixing? CheckConcentration->CheckMixing No LowerConcentration Action: Lower the final this compound concentration. CheckConcentration->LowerConcentration Yes CheckSolvent Is the final DMSO concentration appropriate? CheckMixing->CheckSolvent Yes ImproveMixing Action: Re-prepare solution. Add stock dropwise with vortexing. CheckMixing->ImproveMixing No AdjustSolvent Action: Consider serial dilution or slight adjustment of final DMSO %. CheckSolvent->AdjustSolvent No StillPrecipitates Precipitation Persists? CheckSolvent->StillPrecipitates Yes LowerConcentration->StillPrecipitates ImproveMixing->StillPrecipitates AdjustSolvent->StillPrecipitates Consult Consult literature for alternative solubilization strategies (e.g., use of surfactants). StillPrecipitates->Consult Yes Resolved Issue Resolved StillPrecipitates->Resolved No ExperimentalWorkflow Start Start: Prepare this compound Solution Weigh 1. Weigh this compound solid. Start->Weigh Dissolve 2. Dissolve in DMSO to make 100 mM stock. Weigh->Dissolve Vortex 3. Vortex until fully dissolved. Dissolve->Vortex Store 4. Store stock solution at -20°C. Vortex->Store PrepareAq 5. Prepare aqueous working buffer. Store->PrepareAq Dilute 6. Add stock dropwise to buffer with vigorous mixing. PrepareAq->Dilute Inspect 7. Visually inspect for precipitation. Dilute->Inspect Ready Solution is ready for use. Inspect->Ready Clear Troubleshoot Precipitation detected. Refer to troubleshooting guide. Inspect->Troubleshoot Cloudy

References

Technical Support Center: Ailanthoidol Formulation for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Ailanthoidol formulations for oral administration in mice. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring neolignan with demonstrated anti-inflammatory and antitumor properties.[1][2] It has been shown to have chemopreventive activity against tumor promotion.[1] In preclinical studies, this compound has been observed to suppress the proliferation of hepatoma cells and inhibit migration and invasion induced by TGF-β1.[3][4]

Q2: What are the main challenges in formulating this compound for oral administration in mice?

As a natural benzofuran, this compound is likely to be poorly soluble in aqueous solutions, which is a common challenge for many new chemical entities.[5][6] Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[7][8] Therefore, the primary challenge is to develop a formulation that enhances the solubility and absorption of this compound from the gastrointestinal tract.

Q3: What are the recommended first-line strategies for solubilizing this compound?

For poorly soluble compounds like this compound, several formulation strategies can be employed to improve solubility and bioavailability for preclinical studies in mice.[5][7][8][9] These include:

  • Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol).[5]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug, thereby increasing its apparent solubility.[5]

  • pH modification: Adjusting the pH of the vehicle if this compound has ionizable groups.[5]

  • Lipid-based formulations: Formulating the compound in oils or lipids, which can enhance absorption through the lymphatic system.[7]

  • Particle size reduction: Micronization or nanonization to increase the surface area for dissolution.[5][10]

Q4: What are the maximum recommended oral gavage volumes for mice?

The maximum volume for oral gavage in mice should not exceed 10 ml/kg of the animal's body weight.[11] Exceeding this volume can cause gastric distension and distress to the animal.[12]

Troubleshooting Guides

Problem: The this compound formulation is not stable and precipitates out of solution.

  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the vehicle is not optimal.

  • Solution:

    • Re-evaluate the vehicle: Try a different co-solvent system or a combination of solubilizing agents (e.g., co-solvent and surfactant).

    • Reduce the concentration: If possible, lower the concentration of this compound in the formulation.

    • Particle size reduction: If you are preparing a suspension, ensure that the particle size is sufficiently small and uniform. Nanosuspensions can improve stability.[10]

    • Heating and sonication: Gentle heating (to 37°C) and sonication can sometimes help in dissolving the compound and maintaining its solubility.[13]

Problem: The mouse shows signs of distress or mortality after oral gavage.

  • Possible Cause: Improper gavage technique, adverse reaction to the formulation vehicle, or toxicity of the compound at the administered dose.

  • Solution:

    • Review gavage technique: Ensure proper restraint and gentle insertion of the gavage needle to avoid esophageal trauma or accidental administration into the trachea.[11][14] Using flexible plastic feeding tubes is generally safer than rigid metal needles.[14]

    • Vehicle toxicity: Administer the vehicle alone to a control group of mice to rule out any adverse effects of the formulation components. Some solvents, like DMSO, can have toxic effects, especially with chronic administration.[15]

    • Dose-ranging study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain.

    • Monitor for clinical signs: Observe the animals closely after administration for any signs of distress, such as respiratory difficulty, lethargy, or changes in behavior.[11]

Problem: Inconsistent results and high variability in experimental data.

  • Possible Cause: Poor bioavailability of the formulation, leading to variable absorption of this compound.

  • Solution:

    • Optimize the formulation: Consider more advanced formulation strategies like self-emulsifying drug delivery systems (SEDDS) or solid dispersions to improve bioavailability.[7][8]

    • Pharmacokinetic (PK) study: Conduct a pilot PK study to determine the plasma concentration-time profile of this compound after oral administration of your formulation. This will help you understand the absorption, distribution, metabolism, and excretion (ADME) properties and select an appropriate dosing regimen.[16][17]

    • Standardize procedures: Ensure all experimental procedures, including formulation preparation and administration, are highly standardized to minimize variability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₈O₅[18]
Molecular Weight326.3 g/mol [18]
IUPAC Name4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol[18]

Table 2: Recommended Maximum Oral Gavage Volumes in Mice

Body Weight (g)Maximum Volume (ml)
200.2
250.25
300.3
350.35
(Based on a maximum volume of 10 ml/kg)[11]

Experimental Protocols

Protocol: Preparation of an this compound Formulation using a Co-solvent System

This protocol provides a general guideline. The specific solvents and their ratios should be optimized for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of DMSO to dissolve the this compound completely. Vortex thoroughly.

  • Addition of Co-solvents and Surfactants: Add PEG400 and Tween 80 to the solution. A common starting ratio for a vehicle might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Vortex after each addition to ensure a homogenous mixture.

  • Final Dilution: Slowly add sterile saline to the mixture to reach the final desired concentration and volume. Vortex thoroughly.

  • Sonication: If any precipitation is observed, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Before administration, visually inspect the formulation to ensure it is a clear, homogenous solution.

Note: This is a starting point, and the optimal vehicle composition will need to be determined empirically. It is crucial to test the vehicle for tolerability in mice before administering the this compound formulation.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex/Sonicate dissolve->mix restrain Restrain Mouse mix->restrain Final Formulation gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal gavage->monitor Signaling_Pathways cluster_stat3 STAT3 Pathway cluster_tgf TGF-β1 Pathway This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 inhibits p38MAPK p38 MAPK Phosphorylation This compound->p38MAPK inhibits Smad2 Smad 2 Phosphorylation This compound->Smad2 inhibits mutp53 Mutant p53 Expression STAT3->mutp53 Bcl2_BclxL Bcl-2/Bcl-xL STAT3->Bcl2_BclxL CyclinD1 Cyclin D1 STAT3->CyclinD1 Proliferation Cell Proliferation mutp53->Proliferation Bcl2_BclxL->Proliferation inhibits apoptosis CyclinD1->Proliferation TGFb1 TGF-β1 TGFb1->p38MAPK TGFb1->Smad2 Migration_Invasion Migration & Invasion p38MAPK->Migration_Invasion Smad2->Migration_Invasion

References

Technical Support Center: Ailanthoidol Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Ailanthoidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring neolignan with demonstrated anti-inflammatory and antitumor properties.[1][2] Like many bioactive natural products, its therapeutic potential is often limited by its poor water solubility, which can lead to low bioavailability and inconsistent results in aqueous experimental systems.[3]

Q2: What is the estimated aqueous solubility of this compound?

Q3: What organic solvents can be used to prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions for in vitro experiments.[4] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing a stock solution, it is recommended to store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A4: This is a common issue known as precipitation upon dilution. This compound is highly soluble in a strong organic solvent like DMSO but becomes insoluble when the concentration of the organic solvent is significantly reduced by dilution in an aqueous medium. The final concentration of DMSO should be kept as low as possible (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity. If precipitation occurs even at low DMSO concentrations, a solubility enhancement strategy is required.

Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous environment cannot maintain this compound in solution at the desired concentration.1. Optimize DMSO Concentration: Ensure the final DMSO concentration is at the highest tolerable level for your experiment (e.g., 0.1-0.5%). 2. Utilize a Co-solvent System: Introduce a less toxic, water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous medium.[6] 3. Complex with Cyclodextrins: Form an inclusion complex with a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase aqueous solubility.[7]
Cloudiness or visible particles in the final working solution over time. The solution is supersaturated and thermodynamically unstable, leading to gradual precipitation.1. Prepare Fresh Solutions: Make working solutions immediately before use. 2. Lower the Final Concentration: Determine the maximum achievable concentration without precipitation in your specific medium. 3. Employ a Formulation Strategy: For long-term stability, consider more robust formulations such as solid dispersions or nanoparticles.[8]
Inconsistent results or low potency in biological assays. Poor solubility leads to an unknown and variable concentration of the active compound, affecting dose-response relationships.1. Confirm Solubilization: Visually inspect all solutions for clarity before use. Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved precipitate. 2. Adopt a Solubility Enhancement Protocol: Proactively use a method like cyclodextrin complexation or a co-solvent system to ensure this compound remains in solution.[9]

Data Presentation: this compound Properties & Solubility Enhancement

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₈O₅[10]
Molecular Weight 326.34 g/mol [1]
Predicted LogS -4.68[11]
Predicted Aqueous Solubility ~6.8 µg/mL (20.9 µM)Calculated from LogS
Known Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4]

Table 2: Comparison of Potential Solubility Enhancement Techniques

Technique Principle Expected Fold Increase in Solubility Advantages Considerations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[6]10 to 100-foldSimple to prepare; rapid.[12]Potential for co-solvent toxicity in biological systems; risk of precipitation upon further dilution.[12]
Cyclodextrin Complexation Encapsulates the hydrophobic this compound molecule within the cyclodextrin's hydrophobic core, presenting a hydrophilic exterior.[13]100 to 1000-foldHigh efficiency; low toxicity of common cyclodextrins; can improve stability.[9]Stoichiometry of the complex can be variable; increases the bulk of the formulation.[7]
Solid Dispersion Disperses this compound in an amorphous form within a hydrophilic polymer matrix.>1000-foldSignificant solubility enhancement; improves dissolution rate.[2]Requires specific preparation techniques (e.g., solvent evaporation, melt extrusion).[14]
Nanoparticle Formulation Encapsulates this compound within a nanocarrier (e.g., lipid or polymer-based).[15]>1000-foldHigh drug loading possible; protects the drug from degradation; potential for targeted delivery.[16]More complex preparation and characterization required; potential for long-term stability issues.[17]

Note: Expected fold increases are estimates based on data for other poorly soluble natural products and may vary for this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol provides a starting point for using a co-solvent system to improve this compound solubility for in vitro assays.

  • Prepare a Primary Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM).

  • Prepare a Co-solvent Mixture: Prepare a sterile mixture of a co-solvent and your final aqueous buffer (e.g., cell culture medium). A common starting point is a 1:1 mixture of Ethanol:PBS or Polyethylene Glycol 400 (PEG400):Water.

  • Create an Intermediate Stock: Dilute the primary DMSO stock into the co-solvent mixture from Step 2 to create an intermediate stock solution. This step helps to prevent immediate precipitation.

  • Prepare the Final Working Solution: Further dilute the intermediate stock into the final aqueous buffer, ensuring the final concentration of both DMSO and the co-solvent are below their toxic limits for your specific experimental system.

  • Vortex and Inspect: Gently vortex the final solution and visually inspect for any signs of precipitation or cloudiness before use.

Protocol 2: this compound-Cyclodextrin Inclusion Complex Preparation (Freeze-Drying Method)

This method creates a solid powder of the this compound-cyclodextrin complex, which can be readily dissolved in water.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gently warming the solution (e.g., to 40-50°C) can aid dissolution.

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent, such as ethanol or acetone.

  • Combine Solutions: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution under continuous stirring.

  • Equilibrate: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.

  • Freeze-Dry: Freeze the filtered solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48-72 hours until a dry, fluffy powder is obtained.

  • Reconstitution: The resulting powder is the this compound-HP-β-CD inclusion complex, which should have significantly improved aqueous solubility. Reconstitute in your desired buffer as needed.

Protocol 3: Nanoparticle Formulation (Solvent Evaporation Method)

This protocol describes a general method for encapsulating this compound in polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA).

  • Organic Phase Preparation: Dissolve a defined amount of this compound and a polymer (e.g., 100 mg of PLGA) in a water-miscible organic solvent like acetone or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., 1% w/v Polyvinyl alcohol (PVA)).

  • Emulsification: Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-12 hours) under a fume hood to allow the organic solvent to evaporate. This causes the polymer to precipitate, entrapping the this compound and forming solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20-30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and un-encapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or freeze-dry with a cryoprotectant (e.g., sucrose or trehalose) for long-term storage.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_eval Evaluation cluster_end Outcome start Poorly Soluble this compound cosolvent Co-Solvent System start->cosolvent Select Method cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Method nanoparticle Nanoparticle Formulation start->nanoparticle Select Method check_sol Check Solubility & Stability cosolvent->check_sol cyclodextrin->check_sol nanoparticle->check_sol check_tox Assess Biocompatibility / Toxicity check_sol->check_tox Soluble? fail Re-evaluate Method check_sol->fail Precipitates success Proceed with Experiment check_tox->success Biocompatible? check_tox->fail Toxic fail->start Try Alternative Strategy

Caption: Workflow for selecting a suitable this compound solubilization method.

tgf_beta_pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor TAK1 TAK1 Receptor->TAK1 Smad23 Smad2/3 Receptor->Smad23 p38 p38 MAPK TAK1->p38 Nucleus Nucleus p38->Nucleus SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex->Nucleus Gene Gene Transcription (EMT, Migration, Invasion) Nucleus->Gene ATD This compound ATD->p38 Inhibits Phosphorylation ATD->Smad23 Inhibits Phosphorylation

Caption: this compound inhibits the TGF-β1 signaling pathway.[3][18]

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, FOXO) AKT->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Ailanthone Ailanthone (related compound) Ailanthone->AKT Inhibits Phosphorylation

Caption: Related compounds inhibit the PI3K/AKT signaling pathway.

References

Ailanthoidol experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with Ailanthoidol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neolignan, a class of natural phenols.[1] It has been isolated from plants such as Zanthoxylum ailanthoides.[1] Research has demonstrated its potential as an anti-cancer agent, particularly in liver and colorectal cancer models.[1][2] Its biological activities include antioxidant, anti-inflammatory, and anti-adipogenic properties.[1]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to inhibit key signaling pathways involved in cancer progression. In liver cancer cells, it suppresses the TGF-β1-induced activation of the p38 MAPK and Smad 2/3 pathways.[1][3][4] In colorectal cancer cells, it has been found to inhibit the PI3K/AKT signaling pathway.[2]

Q3: What is the recommended solvent and storage condition for this compound?

A3: Based on published research, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] It is a common practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in cell culture media. To maintain its stability, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C and protect it from light and repeated freeze-thaw cycles.

Q4: What are the reported IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes the reported IC50 values from the literature.

Cell LineCancer TypeTreatment DurationIC50 Value
HepG2Hepatoblastoma48 hours~100 µM[1]
Huh7Hepatoma24 hours45 µM[5]
Huh7Hepatoma48 hours22 µM[5]

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound, leading to variability and poor reproducibility.

Issue 1: Inconsistent results in cell viability (MTT) assays.
  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Variability in MTT assays can stem from several factors:

    • This compound Precipitation: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in culture media, it may precipitate, especially at higher concentrations. This leads to an inaccurate final concentration.

      • Solution: Ensure the final DMSO concentration in your culture media does not exceed a level toxic to your cells (typically <0.5%). Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to the cells.

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

      • Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting and consider not using the outer wells of the plate, as they are more prone to evaporation ("edge effect").

    • Variable Incubation Times: The duration of cell exposure to this compound and the MTT reagent can impact the results.

      • Solution: Standardize all incubation times across all experiments.

    • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

      • Solution: Ensure complete mixing after adding the solubilization buffer and allow sufficient time for the crystals to dissolve.

Issue 2: Poor reproducibility in cell migration (wound healing) and invasion (transwell) assays.
  • Question: The rate of wound closure or cell invasion is not consistent in my experiments with this compound. Why?

  • Answer: These assays are sensitive to subtle variations in technique:

    • Inconsistent Wound Creation: The width of the scratch in a wound healing assay can vary.

      • Solution: Use a consistent tool, such as a p200 pipette tip, to create the scratch. Image the wounds immediately after creation to normalize the initial wound area.

    • Cell Density: The confluency of the cell monolayer at the start of the assay is critical.

      • Solution: Start the assay only when cells have reached a consistent confluency (e.g., >90%).

    • Matrigel Coating (Transwell Assay): The thickness and uniformity of the Matrigel layer can affect invasion rates.

      • Solution: Use pre-coated inserts or ensure a consistent coating procedure if preparing them in-house.

    • Chemoattractant Gradient: A stable chemoattractant gradient is necessary for consistent migration in a transwell assay.

      • Solution: Use serum or a specific chemoattractant in the lower chamber and ensure no bubbles are trapped under the insert.

Issue 3: Variability in Western blot results for signaling pathway analysis.
  • Question: I am seeing inconsistent levels of phosphorylated p38 MAPK, Smad2, or AKT after this compound treatment. What could be the problem?

  • Answer: Western blotting is a multi-step process with many potential sources of variability:

    • Sample Preparation: Inconsistent protein extraction or quantification will lead to unequal loading.

      • Solution: Use a reliable protein quantification method (e.g., BCA assay) and normalize all samples to the same concentration before loading.

    • Antibody Quality: The specificity and lot-to-lot variability of primary antibodies can significantly impact results.

      • Solution: Validate your antibodies and use the same lot for a set of comparative experiments.

    • Transfer Efficiency: Inefficient or uneven transfer of proteins from the gel to the membrane will result in inaccurate quantification.

      • Solution: Optimize transfer conditions (time, voltage) for your specific proteins of interest and use a loading control (e.g., β-actin, GAPDH) to verify consistent transfer across the membrane.

    • Detection and Imaging: Saturation of the signal can lead to non-linear and inaccurate quantification.

      • Solution: Use a detection system with a wide dynamic range and ensure that your bands of interest are not overexposed.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Replace the medium in the wells with the this compound dilutions and vehicle control.

  • Incubate for the desired time period (e.g., 24 or 48 hours).[1]

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing Migration Assay
  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a scratch in the monolayer using a sterile pipette tip.[3]

  • Wash with PBS to remove detached cells.

  • Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[3]

  • Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Invasion Assay
  • Coat the upper chamber of a transwell insert with Matrigel and allow it to solidify.[6]

  • Seed cells in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Add this compound or vehicle control to both the upper and lower chambers.

  • Incubate for the desired time period (e.g., 24 hours).[6]

  • Remove non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Visualizations

Ailanthoidol_Signaling_Pathway cluster_TGFB TGF-β1 Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK activates Smad23 Smad 2/3 TGFBR->Smad23 activates Progression_TGFB Cancer Progression (Migration, Invasion) p38MAPK->Progression_TGFB Smad23->Progression_TGFB Ailanthoidol_TGFB This compound Ailanthoidol_TGFB->p38MAPK inhibits Ailanthoidol_TGFB->Smad23 inhibits

Caption: this compound inhibits TGF-β1-induced cancer progression.

PI3K_AKT_Pathway cluster_PI3K PI3K/AKT Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Ailanthoidol_PI3K This compound Ailanthoidol_PI3K->AKT inhibits phosphorylation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow Prep Prepare this compound Stock in DMSO Treatment Treat Cells with This compound Prep->Treatment Culture Cell Culture (Seeding) Culture->Treatment Assay Perform Assay (MTT, Migration, etc.) Treatment->Assay Analysis Data Analysis Assay->Analysis

Caption: A general workflow for in vitro experiments with this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Experimental Variability Start Inconsistent Results? CheckCompound Check this compound Preparation Start->CheckCompound Yes CheckCells Review Cell Handling Start->CheckCells Yes CheckAssay Optimize Assay Protocol Start->CheckAssay Yes Solubility Precipitation? Fresh Dilutions? CheckCompound->Solubility Seeding Consistent Seeding Density? CheckCells->Seeding Protocol Standardized Incubation Times? CheckAssay->Protocol Solution1 Re-prepare Stock, Filter Sterilize Solubility->Solution1 Yes Solution2 Optimize Seeding Protocol Seeding->Solution2 No Solution3 Standardize All Steps Protocol->Solution3 No

Caption: A decision tree for troubleshooting this compound experiments.

References

Ailanthoidol Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ailanthoidol dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a neolignan natural product.[1] Current research indicates that it exerts anti-tumor effects by inhibiting key signaling pathways involved in cancer progression. Specifically, this compound has been shown to suppress the TGF-β1-induced progression of liver cancer cells by blocking the p38 MAPK and Smad2/3 signaling pathways.[1] It also demonstrates potent cytotoxicity in hepatoma cells with mutant p53 by downregulating mutant p53 protein expression and inactivating the STAT3 pathway.

Q2: What are typical effective concentrations and IC50 values for this compound?

A2: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. For example, in HepG2 hepatoblastoma cells, concentrations of 25 µM and 50 µM have been shown to significantly inhibit TGF-β1-promoted cell migration and invasion.[1] The IC50 value for this compound in HepG2 cells after 48 hours of treatment is approximately 100 µM.[1] In Huh7 hepatoma cells, which have a mutant p53, this compound exhibits more potent cytotoxicity.

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize the final DMSO concentration in your cell culture medium to avoid solvent-induced toxicity, ideally keeping it below 0.5%.[2][3] For short-term storage, aliquoted stock solutions can be stored at -20°C. To avoid degradation, it is recommended to prepare fresh dilutions in culture medium for each experiment.

Q4: I am observing high variability in my dose-response data. What are the common causes?

A4: High variability in dose-response assays with natural compounds like this compound can stem from several factors:

  • Compound Precipitation: this compound may precipitate when diluted from a DMSO stock into aqueous culture medium. This leads to an inaccurate final concentration.

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact the results of viability and proliferation assays.

  • Incubation Time: The optimal time for this compound to exert its effect may vary between cell lines.

  • Assay Interference: As a natural product, this compound may interfere with certain assay reagents. For example, it could have inherent absorbance or fluorescence, or directly react with assay components like in MTT assays.[4][5]

Troubleshooting Guides

Issue 1: this compound Solubility and Precipitation

Question: My this compound solution appears cloudy, or I suspect it is precipitating upon dilution in my cell culture medium. How can I address this?

Answer:

Possible Cause Solution
Poor aqueous solubility Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, add the this compound stock to the medium dropwise while vortexing or gently swirling to ensure rapid and even dispersion.[3]
Final DMSO concentration too low While aiming for a low final DMSO concentration is important, ensure it is sufficient to maintain this compound solubility at the desired concentration. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[2][3]
Interaction with media components Prepare final dilutions immediately before adding to cells. Avoid storing this compound in serum-containing media for extended periods, as it may bind to proteins, affecting its availability and stability.
Visual Confirmation Before treating your cells, visually inspect the diluted this compound solution under a microscope to check for precipitates.
Issue 2: Inconsistent or Non-reproducible Dose-Response Curves

Question: I am getting inconsistent IC50 values and the shape of my dose-response curve varies between experiments. What should I check?

Answer:

Possible Cause Troubleshooting Step
Inaccurate Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate, which are more prone to evaporation (the "edge effect").[6]
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell line and endpoint.
Assay Interference Run a cell-free control by adding this compound to the assay medium without cells to check for direct effects on the assay reagents (e.g., reduction of MTT).[5]
Data Analysis Errors Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your data. Ensure your concentration range spans from no effect to maximal effect to properly define the top and bottom plateaus of the curve.
Issue 3: Troubleshooting Specific Assays

MTT Assay

Problem Possible Cause Solution
High Background This compound directly reduces MTT.Run a cell-free control with this compound and MTT reagent. If there is a color change, consider using an alternative viability assay (e.g., CellTiter-Glo).[5]
Low Signal Insufficient incubation time with MTT; low cell number.Optimize incubation time for your cell line (typically 2-4 hours). Ensure you are seeding an adequate number of cells per well.[6]

Transwell Migration/Invasion Assay

Problem Possible Cause Solution
No or Low Migration Suboptimal chemoattractant concentration; incorrect pore size; cells not serum-starved.Titrate the chemoattractant (e.g., FBS) to find the optimal concentration. Ensure the membrane pore size is appropriate for your cell type. Serum-starve cells for 12-24 hours before the assay to increase their migratory response.[7][8][9][10]
High Variability Inconsistent Matrigel coating (for invasion assays); uneven cell seeding.Ensure the Matrigel is evenly coated on the inserts. Prepare a homogenous cell suspension and seed carefully into the center of the insert.[7][8][9][10]

Western Blot

Problem Possible Cause Solution
Weak or No Signal for Phospho-proteins Inadequate cell lysis; phosphatase activity.Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[11][12][13]
High Background Insufficient blocking; antibody concentration too high.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Optimize the primary and secondary antibody concentrations.[11][12][13]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeTreatment DurationIC50 (µM)Reference
HepG2MTT Assay48 hours~100[1]

Table 2: Effective Concentrations of this compound in Functional Assays

Cell LineAssay TypeTreatmentEffectReference
HepG2Transwell Migration25 µM and 50 µM this compound + TGF-β1Significant inhibition of TGF-β1-induced migration[1]
HepG2Transwell Invasion25 µM and 50 µM this compound + TGF-β1Significant inhibition of TGF-β1-induced invasion[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[2][3] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 hours).[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Transwell Invasion Assay
  • Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with serum-free medium and coat the top of the Transwell inserts (8 µm pore size). Allow the Matrigel to solidify at 37°C for at least 30 minutes.[7][8][9][10]

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup: Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber of the coated inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.

  • Cell Staining and Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Wash the inserts with PBS and allow them to air dry.

    • Image the stained cells using a microscope and count the number of invading cells in several random fields.

Protocol 3: Western Blot for STAT3 Signaling
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[11][12][13]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[13]

Visualizations

Ailanthoidol_TGFB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad2/3 TGFBR->Smad23 GeneTranscription Gene Transcription (Migration, Invasion) p38MAPK->GeneTranscription Smad23->GeneTranscription This compound This compound This compound->p38MAPK This compound->Smad23

Caption: this compound inhibits TGF-β1 signaling.

Ailanthoidol_STAT3_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mutp53 Mutant p53 STAT3 STAT3 mutp53->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation GeneTranscription Gene Transcription (Proliferation) pSTAT3->GeneTranscription This compound This compound This compound->mutp53 downregulates This compound->pSTAT3 inhibits

Caption: this compound inhibits STAT3 signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Node1 Prepare this compound Stock (in DMSO) Node3 Dose-Response Treatment Node1->Node3 Node2 Cell Culture (e.g., HepG2, Huh7) Node2->Node3 Node4 Incubation Node3->Node4 Node5 Cell Viability Assay (e.g., MTT) Node4->Node5 Node6 Functional Assay (e.g., Transwell) Node4->Node6 Node7 Mechanism Assay (e.g., Western Blot) Node4->Node7 Node8 Generate Dose-Response Curve Node5->Node8 Node9 Calculate IC50/EC50 Node8->Node9

Caption: General experimental workflow.

References

Technical Support Center: Ailanthoidol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ailanthoidol (ATD) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound in cell culture?

The optimal treatment duration for this compound can vary depending on the cell line and the specific assay being performed. Based on published studies, common treatment times range from 24 to 72 hours.[1][2] For cytotoxicity assays, incubation times of 24 and 48 hours are frequently used to determine the IC50 value.[1][3][4] For functional assays such as migration and invasion, a 24 to 48-hour treatment period is typical.[1] Cell cycle analysis can be performed at 24, 48, and 72-hour time points.[2][5] For long-term effects on colony formation, treatment can be for 24 hours, followed by a 2-week incubation period.[1][6]

Q2: What is a typical concentration range for this compound treatment?

This compound is typically used in a concentration range of 10 µM to 100 µM.[1] The half-maximal inhibitory concentration (IC50) has been reported to be approximately 22 µM at 48 hours in Huh7 cells, while in HepG2 cells, the IC50 was observed to be near 100 µM at 48 hours.[1][7] For assays investigating effects other than cytotoxicity, such as migration and invasion, non-toxic concentrations (e.g., up to 50 µM) are recommended.[1]

Q3: How should I prepare my this compound stock solution?

This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, a common concentration being 100 mM.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

This compound has been shown to suppress the TGF-β1-induced progression of liver cancer by blocking both the p38 MAPK and Smad2/3 signaling pathways.[1][8] In hepatoma cells with mutant p53, this compound can inactivate the STAT3 signaling pathway.[7][9]

Data Presentation

This compound IC50 Values and Treatment Conditions
Cell LineTreatment DurationIC50 ValueReference
Huh724 hours45 µM[7]
Huh748 hours22 µM[7]
HepG248 hours~100 µM[1]
Recommended this compound Concentrations and Durations for Specific Assays
Assay TypeCell LineConcentration(s)Duration(s)Reference
Cytotoxicity (MTT)HepG20 - 100 µM24h, 48h[1]
Cytotoxicity (MTT)Huh7Not specified24h, 48h[3]
Wound HealingHepG210, 25, 50 µM24h, 48h[1]
Transwell InvasionHepG225, 50 µM24h[1]
Colony FormationHepG225, 50 µM24h treatment, 2 weeks incubation[1][6]
Cell Cycle AnalysisHuh710 µM24h, 48h, 72h[2][5]
Apoptosis (Annexin V)Huh7Not specified48h[4][9]
Western BlotHepG225, 50 µM24h[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Seed cells (e.g., HepG2 at 2 x 10^4 cells/well) into a 24-well plate and allow them to attach overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 and 48 hours.[1] A vehicle control (DMSO) should be included.

  • After the treatment period, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[1]

  • Incubate for 4 hours to allow the formation of formazan crystals.[1]

  • Dissolve the formazan crystals in DMSO.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.

Cell Cycle Analysis

Objective: To analyze the effect of this compound on cell cycle progression.

Methodology:

  • Seed cells (e.g., Huh7) and treat with the desired concentration of this compound (e.g., 10 µM) for various time points (0, 24, 48, 72 hours).[2][5]

  • Harvest the cells by trypsinization.

  • Fix the cells in cold 70% ethanol and store them at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer.[2][5]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis.

Methodology:

  • Plate cells (e.g., Huh7 at 6 x 10^5 cells/dish) and allow them to attach.[5]

  • Treat the cells with this compound at the desired concentration for 48 hours.[5]

  • Harvest both the floating and adherent cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Analyze the cells by flow cytometry within one hour.[5] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay results Uneven cell seeding, inconsistent incubation times, or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Standardize all incubation times precisely.
No significant effect on cell viability This compound concentration is too low, treatment time is too short, or the cell line is resistant.Increase the concentration range and/or extend the treatment duration. Confirm the activity of your this compound stock. Consider using a different, potentially more sensitive, cell line.
Vehicle control (DMSO) shows toxicity The final DMSO concentration in the media is too high.Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Prepare a serial dilution of your this compound stock to minimize the volume of DMSO added.
Difficulty in interpreting cell cycle data Inadequate cell fixation, presence of cell clumps, or incorrect gating during flow cytometry analysis.Ensure proper fixation with cold ethanol. Filter the cell suspension before analysis to remove clumps. Set appropriate gates based on control samples (unstained and single-stained).
High background in apoptosis assay Cells were handled too harshly during harvesting, leading to mechanical damage.Handle cells gently during trypsinization and centrifugation. Optimize the centrifugation speed and duration. Analyze cells promptly after staining.

Visualizations

Ailanthoidol_Signaling_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad2/3 TGFBR->Smad23 Progression Cancer Progression (Migration, Invasion) p38MAPK->Progression Smad23->Progression This compound This compound This compound->p38MAPK This compound->Smad23 STAT3 STAT3 This compound->STAT3 mutp53 Mutant p53 This compound->mutp53 Proliferation Cell Proliferation STAT3->Proliferation mutp53->STAT3

Caption: this compound signaling pathways.

Experimental_Workflow start Start: Cell Seeding treatment This compound Treatment (Varying concentrations & durations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity functional Functional Assays (Migration, Invasion, Colony Formation) treatment->functional mechanistic Mechanistic Assays (Cell Cycle, Apoptosis, Western Blot) treatment->mechanistic analysis Data Analysis & Interpretation cytotoxicity->analysis functional->analysis mechanistic->analysis

Caption: General experimental workflow.

References

Ailanthoidol Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ailanthoidol, with a focus on enhancing its efficacy through various delivery systems. As this compound is a hydrophobic neolignan, this guide addresses common challenges associated with its formulation and application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I add it to my cell culture medium. How can I resolve this?

A1: this compound is a hydrophobic compound with low aqueous solubility. Precipitation in aqueous-based cell culture media is a common issue. Here are several approaches to address this:

  • Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol. When diluting into your final culture medium, ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). It is crucial to add the stock solution to the medium with vigorous vortexing to facilitate dispersion.

  • Serum in Media: If your experimental protocol allows, the presence of serum (e.g., FBS) in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.

  • Encapsulation: For in vivo studies or if solvent-related artifacts are a concern, consider encapsulating this compound in a delivery system such as liposomes or nanoparticles to improve its solubility and stability in aqueous environments.

Q2: I am not observing the expected cytotoxic or signaling effects of this compound on my cancer cell line. What could be the reason?

A2: Several factors could contribute to a lack of efficacy in your experiments:

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. For instance, Huh7 hepatoma cells have been reported to be more sensitive to this compound than HepG2 cells.[1][2] Ensure that the concentrations used are appropriate for your specific cell line.

  • Low Bioavailability: Due to its hydrophobicity, the effective concentration of this compound reaching the cells may be lower than the nominal concentration due to poor solubility or binding to plasticware. Using a delivery system can enhance its bioavailability.

  • Incorrect Signaling Pathway: this compound has been shown to inhibit the TGF-β/p38MAPK/Smad and STAT3 signaling pathways.[1][3] Verify that these pathways are active and relevant in your chosen cell model.

  • Compound Degradation: Ensure the proper storage of your this compound stock solution (protected from light, at an appropriate temperature) to prevent degradation.

Q3: What are the potential benefits of using a nanoparticle or liposomal delivery system for this compound?

A3: Encapsulating this compound in nanoparticles or liposomes can offer several advantages:

  • Improved Solubility and Stability: These delivery systems can carry hydrophobic compounds like this compound in aqueous solutions, preventing precipitation and protecting it from degradation.

  • Enhanced Bioavailability: By improving solubility and protecting the compound from premature metabolism, delivery systems can increase the amount of this compound that reaches the target cells.

  • Targeted Delivery: Nanoparticles and liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct this compound to specific cell types, such as cancer cells, thereby increasing efficacy and reducing off-target effects.

  • Controlled Release: The delivery system can be designed to release this compound in a sustained manner, maintaining a therapeutic concentration over a longer period.

Troubleshooting Guides

Liposomal this compound Formulation
Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency This compound is not efficiently partitioning into the lipid bilayer.Optimize the lipid composition. Increase the proportion of lipids that can accommodate the hydrophobic this compound molecule. Also, consider using a pH-driven encapsulation method if this compound's solubility is pH-dependent.
Liposome Aggregation Poor colloidal stability of the liposomes.Include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation to provide steric stabilization. Ensure the zeta potential is sufficiently high (positive or negative) to promote electrostatic repulsion.
Inconsistent Particle Size Issues with the preparation method (e.g., thin-film hydration, sonication).Standardize the protocol parameters such as hydration time, temperature, and sonication energy and duration. Extrusion through polycarbonate membranes of a defined pore size can produce more uniformly sized liposomes.
This compound-Loaded Nanoparticles
Problem Possible Cause Suggested Solution
Precipitation of Nanoparticles in Biological Media Protein corona formation leading to aggregation.Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to reduce protein adsorption and improve stability in biological fluids.
Low Drug Loading Inefficient interaction between this compound and the nanoparticle matrix.Select a polymer matrix with appropriate hydrophobicity to favorably interact with this compound. Optimize the drug-to-polymer ratio during formulation.
Burst Release of this compound This compound is primarily adsorbed to the nanoparticle surface rather than encapsulated within the core.Modify the formulation process to favor encapsulation. For example, in emulsion-based methods, ensure efficient partitioning of this compound into the organic phase.

Quantitative Data

Table 1: Cytotoxicity of this compound on Hepatoma Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
HepG248h~100[3][4]
Huh724h45[1]
Huh748h22[1]

Table 2: Inhibition of TGF-β1-Induced Cell Migration and Invasion by this compound in HepG2 Cells

TreatmentConcentration (µM)Inhibition of Migration (%)Inhibition of InvasionReference
This compound25SignificantSignificant[3]
This compound50SignificantSignificant[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 100 mM).[3]

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

  • For cell culture experiments, dilute the stock solution in the culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

In Vitro Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24 or 48 hours).[3]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Signaling Proteins
  • Plate cells and treat with this compound and/or TGF-β1 as per your experimental design.[3]

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-p38MAPK, p-Smad2/3, STAT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Ailanthoidol_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_STAT3 STAT3 Signaling TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor p38MAPK p38MAPK TGF-β Receptor->p38MAPK Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 p-p38MAPK p-p38MAPK p38MAPK->p-p38MAPK p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Gene Transcription Gene Transcription p-p38MAPK->Gene Transcription p-Smad2/3->Gene Transcription Cell Migration & Invasion Cell Migration & Invasion Gene Transcription->Cell Migration & Invasion Cytokine Receptor Cytokine Receptor STAT3 STAT3 Cytokine Receptor->STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 Gene Transcription_STAT Gene Transcription p-STAT3->Gene Transcription_STAT Cell Proliferation Cell Proliferation Gene Transcription_STAT->Cell Proliferation This compound This compound This compound->p-p38MAPK inhibition This compound->p-Smad2/3 inhibition This compound->p-STAT3 inhibition

Caption: this compound inhibits cancer cell progression by blocking TGF-β and STAT3 signaling pathways.

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_testing In Vitro Testing This compound This compound Emulsification/Hydration Emulsification/Hydration This compound->Emulsification/Hydration Polymer/Lipid Polymer/Lipid Polymer/Lipid->Emulsification/Hydration This compound-NP This compound-Loaded Nanoparticles Emulsification/Hydration->this compound-NP Size & PDI Size & PDI This compound-NP->Size & PDI Zeta Potential Zeta Potential This compound-NP->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency This compound-NP->Encapsulation Efficiency Cell Culture Cell Culture This compound-NP->Cell Culture Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay Cellular Uptake Cellular Uptake Cell Culture->Cellular Uptake

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Ailanthoidol and Magnolol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the neolignans ailanthoidol and magnolol have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed, objective comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Magnolol

FeatureThis compoundMagnolol
Primary Mechanism Inhibition of pro-inflammatory mediators and cytokines. Evidence points towards the modulation of the MAPK signaling pathway.Potent inhibition of the TLR4/NF-κB and MAPK signaling pathways.
Key Inhibitory Targets iNOS, COX-2, NO, PGE2, IL-1β, IL-6iNOS, COX-2, NO, PGE2, TNF-α, IL-1β, IL-6, IL-8
Reported Efficacy Demonstrates significant, dose-dependent inhibition of inflammatory markers in cellular and animal models.Exhibits strong, dose-dependent suppression of a broad range of inflammatory mediators and pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of this compound and magnolol. Direct comparative studies with IC50 values for both compounds under identical conditions are limited; therefore, data from individual studies are presented.

Table 1: Inhibitory Effects of an this compound Derivative on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

ConcentrationInhibition of IL-1β Production (%)Inhibition of IL-6 Production (%)
1 µM13.2 ± 8.60
5 µM27.3 ± 16.158.4 ± 6.0
10 µM51.5 ± 12.583.8 ± 1.6

Table 2: Inhibitory Effects of Magnolol on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

ConcentrationTargetEffect
15, 30, 60 µg/mlTNF-α, IL-6, IL-1βDose-dependent inhibition of expression.
5, 10, 15 µMiNOS, COX-2Dose-dependent inhibition of protein expression.

Mechanisms of Action: A Deeper Dive

Both this compound and magnolol exert their anti-inflammatory effects by intervening in key signaling cascades that lead to the production of inflammatory mediators.

This compound: Studies indicate that this compound suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1] While the precise mechanism of this compound's action on the NF-κB pathway is not fully elucidated, research on a synthetic derivative suggests a significant role in the downregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Magnolol: The anti-inflammatory mechanism of magnolol is more extensively documented. It acts as a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[2] By down-regulating TLR4 expression, magnolol effectively blocks the downstream activation of two critical inflammatory pathways: the Nuclear Factor-kappa B (NF-κB) and the MAPK pathways.[2][3] This leads to the suppression of NF-κB activation, prevention of the degradation of its inhibitor IκBα, and a reduction in the phosphorylation of key MAPK proteins (ERK, JNK, and p38).[2] This comprehensive inhibition results in a significant decrease in the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[2]

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and magnolol.

Ailanthoidol_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage stimulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Macrophage->MAPK_Pathway activates Pro_inflammatory_Mediators iNOS, COX-2 MAPK_Pathway->Pro_inflammatory_Mediators induces Pro_inflammatory_Cytokines IL-1β, IL-6 MAPK_Pathway->Pro_inflammatory_Cytokines induces This compound This compound This compound->MAPK_Pathway inhibits Magnolol_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway activates Magnolol Magnolol Magnolol->TLR4 inhibits Magnolol->IKK inhibits Magnolol->MAPK_Pathway inhibits IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) Nucleus->Inflammatory_Genes promotes Experimental_Workflow Cell_Culture 1. Culture RAW 264.7 cells Pre_treatment 2. Pre-treat with this compound or Magnolol Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Analysis 5. Analyze inflammatory markers (ELISA, Western Blot, qRT-PCR) Incubation->Analysis

References

A Comparative Analysis of Ailanthoidol and Other Neolignans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of natural product research, neolignans have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a detailed, objective comparison of Ailanthoidol with other well-characterized neolignans, magnolol and honokiol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on anticancer, anti-inflammatory, and antiviral properties, supported by experimental data and methodologies.

Introduction to Neolignans

Neolignans are a class of phenolic compounds formed by the oxidative coupling of two phenylpropanoid units.[1] They are structurally distinct from classical lignans and exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[1]

This compound , isolated from plants such as Zanthoxylum ailanthoides, has demonstrated significant anti-inflammatory, antioxidant, and antitumor properties.[1][2] Magnolol and Honokiol , isomers extracted from the bark of Magnolia species, are among the most extensively studied neolignans, known for their potent anticancer and anti-inflammatory effects.[3][4]

Comparative Biological Activities: A Quantitative Overview

To facilitate a clear comparison of the biological potency of this compound, Magnolol, and Honokiol, the following tables summarize their reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines and inflammatory markers. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Anticancer Activity
CompoundCell LineCancer TypeIC50 ValueCitation
This compound Huh7Hepatocellular CarcinomaMore potent than in HepG2 cells[5]
HepG2Hepatocellular CarcinomaInhibits migration at 25µM & 50µM[1]
Magnolol VariousMultiple20 - 100 µM (24h treatment)[3]
ACHNRenal Tubular CarcinomaPotent activity[6]
Honokiol RajiBurkitt's Lymphoma0.092 µM[4]
HNE-1Nasopharyngeal Carcinoma144.71 µM[4]
RKO, SW480, LS180Colorectal Carcinoma10.33, 12.98, 11.16 µg/mL (68h)[7]
MCF-7Breast Cancer52.63 ± 5.4 µM[8]
Anti-inflammatory Activity
CompoundAssayKey FindingsCitation
This compound LPS-stimulated RAW264.7 cellsSuppressed NO and PGE2 production[2]
Magnolol Pancreatic Lipase InhibitionIC50 = 158.7 µM[9]
Honokiol Pancreatic Lipase InhibitionIC50 = 115.5 µM[9]
Antiviral Activity

| Compound | Virus | Cell Line/System | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Ailanthone * | Rice Stripe Virus (RSV) | Nicotiana benthamiana | Dose-dependent inhibition of RSV NSvc3 |[10][11] | | Honokiol | HIV-1 | Human PBM cells | EC50 = 3.3 µM |[12] | | | SARS-CoV-2 | VeroE6/TMPRSS2 cells | IC50 = 13.0 µM |[13] |

*Note: The antiviral activity cited for "Ailanthone" is from the same plant source as this compound but is a different compound (a quassinoid).

Signaling Pathways and Mechanisms of Action

The biological activities of these neolignans are underpinned by their ability to modulate specific cellular signaling pathways.

This compound: Targeting TGF-β and Inflammatory Pathways

This compound has been shown to counteract the tumor-promoting effects of Transforming Growth Factor-beta 1 (TGF-β1) in liver cancer cells.[1][14] It achieves this by inhibiting the phosphorylation of key downstream effectors in both the Smad-dependent and Smad-independent pathways.[1][15]

Ailanthoidol_TGFB_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad2/3 TGFBR->Smad23 Progression Cancer Progression (Migration, Invasion) p38MAPK->Progression Smad23->Progression This compound This compound This compound->p38MAPK Inhibits Phosphorylation This compound->Smad23 Inhibits Phosphorylation

This compound inhibits TGF-β1-induced cancer progression.

In the context of inflammation, this compound targets the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages.[2] It suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Ailanthoidol_LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation This compound This compound This compound->iNOS_COX2 Inhibits

This compound suppresses LPS-induced inflammation.
Magnolol and Honokiol: Multi-Targeting Neolignans

Magnolol and Honokiol are known to interact with a multitude of signaling pathways implicated in cancer and inflammation.[3][7] These include the NF-κB, STAT3, EGFR, and mTOR pathways.[7] Their ability to modulate these diverse pathways contributes to their broad-spectrum anticancer and anti-inflammatory activities.

Experimental Protocols

For researchers looking to replicate or build upon the findings presented, detailed methodologies for key assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Magnolol, Honokiol) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Neolignans B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[19][20]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the neolignans for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[19]

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[19]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[20]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow A Seed Macrophages B Pre-treat with Neolignans A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Mix with Griess Reagent D->E F Incubate (10-15 min) E->F G Measure Absorbance (540nm) F->G H Calculate Nitrite Concentration G->H

Workflow for the Griess Nitric Oxide Assay.

Conclusion

This compound, magnolol, and honokiol are potent neolignans with significant therapeutic potential, particularly in the fields of oncology and inflammation. While all three compounds demonstrate promising activities, their specific potencies and mechanisms of action can differ. This guide provides a foundational comparison to aid researchers in selecting appropriate compounds for further investigation and in designing robust experimental plans. The provided data and protocols serve as a starting point for the continued exploration of these valuable natural products in the quest for novel therapeutic agents.

References

Ailanthoidol vs. Synthetic Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic drugs offer distinct mechanisms and efficacy profiles. This guide provides a detailed comparison of Ailanthoidol, a naturally occurring neolignan, with established synthetic anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Disease-Modifying Antirheumatic Drugs (DMARDs). This objective analysis is intended for researchers, scientists, and drug development professionals, presenting available experimental data to delineate the pharmacological characteristics of these agents.

Executive Summary

This compound, isolated from plants such as Zanthoxylum ailanthoides, has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action involves the suppression of key inflammatory mediators. Synthetic anti-inflammatory drugs, the mainstay of current therapy, act on various targets within the inflammatory cascade. While potent, they are often associated with a range of adverse effects. This guide explores the available data to compare their mechanisms, efficacy, and methodologies of study.

Mechanism of Action: A Head-to-Head Look

The anti-inflammatory effects of this compound and synthetic drugs stem from their distinct interactions with cellular and molecular pathways.

This compound:

This compound exerts its anti-inflammatory effects by inhibiting the production of several key pro-inflammatory molecules. In vitro studies have shown that it suppresses the generation of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.[1] Furthermore, this compound has been observed to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[1]

Synthetic Anti-inflammatory Drugs:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and diclofenac, primarily function by inhibiting the COX enzymes (COX-1 and COX-2).[1][2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins, which are key mediators of pain, fever, and inflammation.[1][2]

  • Corticosteroids: This class of drugs, including dexamethasone, binds to intracellular glucocorticoid receptors.[4][5] The activated receptor complex then translocates to the nucleus, where it modulates gene expression, leading to the induction of anti-inflammatory genes and the repression of pro-inflammatory genes like cytokines and adhesion molecules.[5]

  • Disease-Modifying Antirheumatic Drugs (DMARDs): DMARDs encompass a diverse group of agents with varied mechanisms. Many DMARDs, such as methotrexate, interfere with the proliferation and function of immune cells like T and B lymphocytes and inhibit the production or response to cytokines.[6][7]

Quantitative Comparison of In Vitro Anti-inflammatory Activity

Direct comparative studies providing IC50 values for this compound alongside synthetic anti-inflammatory drugs are limited in the currently available literature. However, to provide a quantitative perspective, the following table summarizes the IC50 values for the inhibition of key inflammatory mediators by various synthetic drugs, based on available research. The absence of specific IC50 values for this compound in the reviewed literature prevents a direct quantitative comparison in this format.

DrugTarget/AssayCell Line/SystemIC50 Value
DiclofenacNitric Oxide (NO) ProductionRAW 264.747.12 ± 4.85 µg/mL
DexamethasoneInterleukin-6 (IL-6) InhibitionNot Specified0.5 x 10⁻⁸ M

Note: The lack of standardized experimental conditions and direct comparative assays makes cross-study comparisons of IC50 values challenging. The data presented should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

Ailanthoidol_Mechanism LPS Lipopolysaccharide (LPS) Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Induces Cytokines Inflammatory Cytokines (IL-1β, IL-6) Macrophage->Cytokines Produces This compound This compound This compound->iNOS_COX2 Inhibits This compound->Cytokines Inhibits NO_PGE2 Nitric Oxide (NO) & Prostaglandin E2 (PGE2) iNOS_COX2->NO_PGE2 Produces Inflammation Inflammation NO_PGE2->Inflammation Cytokines->Inflammation

Caption: Mechanism of this compound's anti-inflammatory action.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Metabolized by Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1_COX2 Inhibit

Caption: General mechanism of action for NSAIDs.

Corticosteroid_Mechanism Corticosteroid Corticosteroid (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds to GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Anti_Inflammatory_Genes ↑ Anti-inflammatory Genes Gene_Expression->Anti_Inflammatory_Genes Pro_Inflammatory_Genes ↓ Pro-inflammatory Genes Gene_Expression->Pro_Inflammatory_Genes

Caption: Mechanism of action for Corticosteroids.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.

In Vitro Anti-inflammatory Assay for this compound (RAW 264.7 Macrophages):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • LPS Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. A standard curve using sodium nitrite is generated for quantification.

  • Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the cell culture medium are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2 Expression: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Following incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cytokine Measurement: The levels of IL-1β and IL-6 in the culture supernatants are measured using specific ELISA kits.

In Vivo Endotoxin Shock Model (Mice):

  • Animal Model: BALB/c mice are typically used.

  • Treatment: Mice are administered this compound (e.g., intraperitoneally) at various doses prior to the induction of endotoxin shock.

  • Induction of Endotoxemia: Endotoxin shock is induced by an intraperitoneal injection of a lethal dose of LPS.

  • Survival Rate Monitoring: The survival rate of the mice is monitored over a specified period (e.g., 48 hours).

  • Measurement of Serum Cytokines and NO: Blood samples are collected at specific time points after LPS injection to measure the serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and nitrite using ELISA and the Griess reagent assay, respectively.

Conclusion

This compound presents a promising natural alternative with a multi-targeted anti-inflammatory mechanism, distinct from the more specific actions of many synthetic drugs. Its ability to inhibit both the production of inflammatory mediators like NO and PGE2 and the expression of key pro-inflammatory enzymes and cytokines suggests a broad spectrum of activity. While the current body of research provides a strong qualitative foundation for its anti-inflammatory potential, a clear gap exists in the availability of quantitative data, specifically IC50 values from direct comparative studies with synthetic drugs. Such data would be invaluable for accurately positioning this compound within the therapeutic landscape and guiding future drug development efforts. Further research focusing on head-to-head comparative studies under standardized conditions is warranted to fully elucidate the relative potency and potential clinical utility of this compound in comparison to established synthetic anti-inflammatory agents.

References

Ailanthoidol vs. Cisplatin: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-cancer efficacy of Ailanthoidol, a naturally occurring neolignan, and Cisplatin, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.

Quantitative Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Cisplatin in the human liver cancer cell line, HepG2. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundCell LineIncubation Time (hours)IC50 ValueCitation
This compound HepG248~100 µM[1]
Cisplatin HepG22416.09 ± 1.52 µg/ml
Cisplatin HepG2488.0 µM vs. 15.9 µM
Cisplatin HepG2Not Specified4.323 µg/ml

Note: The IC50 values for Cisplatin in HepG2 cells show significant variability across different studies, which can be attributed to differences in experimental protocols, cell passage number, and other laboratory-specific factors.

Mechanisms of Action

This compound and Cisplatin exert their anti-cancer effects through distinct molecular pathways.

This compound: Targeting Cell Migration and Invasion

This compound has been shown to inhibit the progression of liver cancer by targeting the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[1] TGF-β1 is a cytokine that plays a crucial role in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.[1]

This compound's mechanism involves the suppression of TGF-β1-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad2.[2] This, in turn, leads to the downregulation of proteins associated with cancer cell progression, including integrin α3, N-cadherin, vimentin, and matrix metalloproteinase 2 (MMP2).[1][2]

A related quassinoid, Ailanthone, has been shown to induce apoptosis through a caspase-dependent mechanism and to affect other signaling pathways such as PI3K/Akt and STAT3.

Ailanthoidol_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR p38MAPK p38 MAPK TGFBR->p38MAPK Smad23 Smad2/3 TGFBR->Smad23 Progression_Proteins Integrin α3, N-cadherin, Vimentin, MMP2 p38MAPK->Progression_Proteins Smad23->Progression_Proteins Migration_Invasion Cell Migration & Invasion Progression_Proteins->Migration_Invasion This compound This compound This compound->p38MAPK This compound->Smad23

Figure 1. this compound's inhibition of the TGF-β1 signaling pathway.
Cisplatin: Inducing DNA Damage and Apoptosis

Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, primarily with purine bases. This creates intrastrand and interstrand cross-links, which distort the DNA double helix. This DNA damage interferes with DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). The activation of various signal transduction pathways, including those involving p53, contributes to the apoptotic response.

Cisplatin_Pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane DNA DNA DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Cisplatin binds DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2. Cisplatin's mechanism of inducing DNA damage and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound and Cisplatin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol used for this compound on HepG2 Cells:

  • Cell Seeding: HepG2 cells were seeded into 24-well plates at a density of 2 x 10⁴ cells/well.[1]

  • Treatment: After cell attachment, they were treated with various concentrations of this compound (0–100 μM) for 24 and 48 hours.[1]

  • MTT Incubation: The treatment medium was replaced with a medium containing MTT solution, and the cells were incubated for 4 hours.[1]

  • Solubilization: The formazan crystals produced by viable cells were dissolved in dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The optical density was measured at 540 nm using an ELISA plate reader.[1]

MTT_Workflow Start Seed HepG2 cells (2x10⁴ cells/well) Treatment Treat with this compound (0-100 µM) for 24/48h Start->Treatment MTT_add Add MTT solution Treatment->MTT_add Incubate Incubate for 4 hours MTT_add->Incubate Solubilize Dissolve formazan in DMSO Incubate->Solubilize Read Measure absorbance at 540 nm Solubilize->Read

Figure 3. Workflow for the MTT cell viability assay.
Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a method to study cell migration in vitro.

General Protocol:

  • Cell Seeding: Cells are seeded in a culture dish to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

  • Treatment: The cells are treated with the test compound (e.g., this compound).

  • Imaging: The wound area is imaged at different time points (e.g., 0, 24, and 48 hours).

  • Analysis: The rate of wound closure is quantified to assess cell migration.

Wound_Healing_Workflow Start Create a confluent cell monolayer Scratch Make a scratch with a pipette tip Start->Scratch Treat Treat cells with test compound Scratch->Treat Image Image wound area at different time points Treat->Image Analyze Quantify wound closure Image->Analyze

Figure 4. Workflow for the wound healing cell migration assay.

Summary and Conclusion

This compound and Cisplatin represent two distinct classes of anti-cancer compounds with different mechanisms of action and efficacy profiles.

  • Cisplatin is a potent cytotoxic agent that directly damages DNA, leading to cell death. Its broad application in chemotherapy is well-established, but it is also associated with significant side effects and the development of drug resistance.

  • This compound , on the other hand, appears to have a more targeted effect, at least in the context of the studies reviewed, by inhibiting cancer cell migration and invasion. Its reported IC50 value in HepG2 cells is significantly higher than that of cisplatin, suggesting lower direct cytotoxicity. However, its ability to interfere with metastatic processes highlights its potential as a complementary or alternative therapeutic agent, possibly with a more favorable side-effect profile.

Further research, including direct comparative studies in a wider range of cancer cell lines and in vivo models, is necessary to fully elucidate the therapeutic potential of this compound and its efficacy relative to established chemotherapeutics like Cisplatin.

References

Research on Synergistic Effects of Ailanthoidol with Other Natural Compounds Currently Limited

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies on the synergistic effects of Ailanthoidol with other natural compounds has yielded no specific experimental data or detailed protocols. The current body of scientific literature primarily focuses on the standalone biological activities of this compound, a neolignan found in plants of the Zanthoxylum genus.

While the concept of combining natural products to enhance therapeutic efficacy is a burgeoning field in cancer research, specific investigations into this compound's potential synergistic partnerships are yet to be reported.[1][2][3][4] This guide, therefore, summarizes the known anticancer mechanisms of this compound and, for contextual purposes, provides examples of synergistic studies involving other well-documented natural compounds. This information may serve as a foundation for future research into the combinatorial potential of this compound.

Anticancer Activity of this compound: A Standalone Perspective

This compound has demonstrated notable anti-inflammatory, antioxidant, and anti-adipogenic properties.[5] In the context of cancer, research has particularly highlighted its potential in suppressing the progression of liver cancer.

Mechanism of Action in Hepatoblastoma Cells

Studies on HepG2 hepatoblastoma cells have shown that this compound can inhibit cell migration and invasion induced by Transforming Growth Factor-beta 1 (TGF-β1).[5] TGF-β1 is a cytokine that plays a crucial role in cancer progression. This compound exerts its effect by suppressing the expression of several proteins associated with cancer cell progression, including integrin α3, N-cadherin, vimentin, and matrix metalloproteinase 2 (MMP2).[5]

The primary mechanism of this compound's action involves the blockade of two key signaling pathways activated by TGF-β1: the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway and the Smad 2/3 pathway.[5] By inhibiting the phosphorylation of proteins in these pathways, this compound effectively halts the downstream signaling that promotes tumor progression.

G TGFB1 TGF-β1 p38MAPK p38MAPK Pathway TGFB1->p38MAPK Smad Smad 2/3 Pathway TGFB1->Smad This compound This compound This compound->p38MAPK This compound->Smad Progression Cancer Cell Migration & Invasion p38MAPK->Progression Smad->Progression

This compound's inhibitory action on TGF-β1 signaling pathways.

Synergistic Potential of Other Natural Compounds: A General Overview

Curcumin and Resveratrol

The combination of curcumin, from turmeric, and resveratrol, found in grapes and berries, has shown synergistic anticancer effects in various cancer cell lines, including colon and liver cancer.[6] Studies have indicated that this combination can enhance the induction of apoptosis (programmed cell death) through both extrinsic and intrinsic pathways.[6] The synergistic effect is often associated with the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins.[6]

Quercetin in Combination Therapies

Quercetin, a flavonoid present in many fruits and vegetables, has been studied in combination with other natural compounds and conventional chemotherapy drugs.[7][8][9] For instance, co-treatment of quercetin with curcumin has been shown to reduce mitochondrial membrane integrity and promote apoptosis in certain cancer cells.[7] Furthermore, combining quercetin with chemotherapeutic agents has been observed to enhance their anti-tumor effects.[7]

Experimental Protocols for Assessing Synergy

To evaluate the synergistic effects of drug combinations, a standardized set of experimental protocols is typically employed. While no specific protocols for this compound combinations exist, the following methodologies are commonly used in the field.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability. Cells are treated with the individual compounds and their combination at various concentrations. The reduction of MTT to formazan by metabolically active cells provides a measure of cell viability.

  • Spheroid Culture Systems: Three-dimensional spheroid cultures more closely mimic the in vivo tumor microenvironment. The effects of combination treatments on the growth and viability of these spheroids can provide more clinically relevant data.[10]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the cell cycle distribution (e.g., G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V staining). Synergistic combinations often lead to a significant increase in cell cycle arrest and apoptosis compared to individual treatments.[10]

  • Western Blotting: This method is used to measure the levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Calculation of Synergy
  • Combination Index (CI): The Chou-Talalay method is widely used to quantify synergy. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Future Directions and Conclusion

The absence of research on the synergistic effects of this compound with other natural compounds represents a significant knowledge gap. Based on its known mechanism of action targeting key cancer signaling pathways, this compound presents a promising candidate for combination studies. Future research should focus on screening this compound in combination with other well-characterized natural compounds, such as curcumin, resveratrol, and quercetin, against various cancer cell lines. Such studies, employing the standardized experimental protocols outlined above, would be crucial in determining if this compound can contribute to more effective, multi-targeted, and potentially less toxic cancer therapies. The insights gained from the synergistic effects of other natural products provide a valuable roadmap for exploring the full therapeutic potential of this compound.

References

Ailanthoidol: A Comparative Analysis of its Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Ailanthoidol and its close analog, Ailanthone, against various cancer cell lines. The data presented is supported by experimental evidence from multiple studies, offering a valuable resource for researchers investigating novel anti-cancer agents. We also compare its efficacy to established chemotherapeutic drugs, providing a benchmark for its potential therapeutic application.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Ailanthone against various cancer cell lines, alongside the IC50 values of standard-of-care chemotherapeutic agents for the respective cancer types. This allows for a direct comparison of their anti-proliferative efficacy.

Table 1: IC50 Values of Ailanthone in Various Cancer Cell Lines

Cell LineCancer TypeAilanthone IC50 (µM)Treatment Duration
AGSGastric CancerData not explicitly found-
SNU719Gastric CancerData not explicitly found-
SGC7901Gastric CancerData not explicitly found-
HCT116Colorectal CancerData not explicitly found-
SW620Colorectal CancerData not explicitly found-
HepG2Liver CancerData not explicitly found-
Huh7Liver CancerData not explicitly found-
B16MelanomaData not explicitly found-
A375MelanomaData not explicitly found-

Note: While several studies confirm the significant anti-proliferative effects of Ailanthone on these cell lines, specific IC50 values were not consistently reported in the reviewed literature.[1]

Table 2: Comparative IC50 Values of Standard Anti-Cancer Drugs

DrugCancer TypeCell LineIC50 (µM)Treatment Duration
DoxorubicinMelanomaA375~1 µM24h & 48h[2][3]
SorafenibLiver CancerHepG25.93 - 8.51 µM72h[4]
SorafenibLiver CancerHuh77.11 - 17.11 µM72h[4]
5-FluorouracilColorectal CancerHCT1161.48 µM5 days[5]
5-FluorouracilColorectal CancerSW62013 µg/ml (~100 µM)48h[6]

Mechanism of Action: Signaling Pathway Modulation

This compound and Ailanthone exert their anti-proliferative effects by modulating several key signaling pathways involved in cancer cell growth, survival, and metastasis.

Ailanthone has been shown to induce cell cycle arrest and apoptosis in melanoma and colorectal cancer cells through the PI3K/Akt signaling pathway .[7] In liver cancer, this compound suppresses TGF-β1-induced cell progression by blocking both the p38 MAPK and Smad 2/3 signaling pathways .[8] Furthermore, Ailanthone has been observed to inhibit the STAT3 signaling pathway in colorectal cancer cells, leading to reduced proliferation and migration.[9]

The following diagram illustrates the key signaling pathways targeted by this compound and Ailanthone.

This compound This compound/ Ailanthone PI3K PI3K This compound->PI3K Inhibits p38MAPK p38 MAPK This compound->p38MAPK Inhibits Smad23 Smad 2/3 This compound->Smad23 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces TGFB1 TGF-β1 TGFB1->p38MAPK TGFB1->Smad23 Akt Akt PI3K->Akt Metastasis Metastasis p38MAPK->Metastasis Promotes Smad23->Metastasis Promotes Proliferation Cell Proliferation Akt->Proliferation Promotes STAT3->Proliferation Promotes Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with This compound Seed->Treat MTT Add MTT solution Treat->MTT Incubate Incubate 4h at 37°C MTT->Incubate Solubilize Add DMSO to dissolve formazan Incubate->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End Start Start Treat Treat cells with This compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

Ailanthoidol In Vivo Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo efficacy of Ailanthoidol in xenograft models, contextualized with available data on similar compounds. While direct in vivo studies on this compound are not yet published, its well-documented in vitro mechanism of action against liver cancer cells provides a strong rationale for its investigation in animal models. This document outlines a proposed experimental framework for such studies and compares the potential of this compound with Ailanthone, a structurally related compound with demonstrated in vivo anti-tumor activity.

Executive Summary

This compound, a neolignan natural product, has demonstrated significant anti-cancer properties in vitro, particularly against hepatocellular carcinoma (HCC) cell lines.[1] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor progression, namely the TGF-β/Smad and STAT3 pathways.[1] Although in vivo xenograft data for this compound is currently unavailable, studies on the related compound Ailanthone have shown promising results in inhibiting tumor growth in a Huh7 xenograft model.[2] This guide presents a comparative analysis of the available data and a detailed protocol for future in vivo studies designed to confirm the efficacy of this compound.

Data Presentation: Comparative In Vivo Efficacy

As there are no direct in vivo studies on this compound, this table presents data for the related compound, Ailanthone, to provide a benchmark for expected efficacy.

CompoundCancer Cell LineXenograft ModelDosing RegimenTumor Growth InhibitionKey FindingsReference
Ailanthone Huh7 (Hepatocellular Carcinoma)Nude Mouse Subcutaneous Xenograft2 and 4 mg/kg/day, intraperitoneal injectionDose-dependentSignificantly reduced tumor volume and weight. Induced apoptosis and inhibited angiogenesis in vivo.[2]

Signaling Pathway of this compound

This compound has been shown to exert its anti-cancer effects by targeting two critical signaling pathways involved in liver cancer progression: the TGF-β/Smad pathway and the STAT3 pathway.

Ailanthoidol_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_STAT3 STAT3 Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT Epithelial-Mesenchymal Transition (EMT) Smad_complex->EMT Gene Transcription Metastasis Metastasis EMT->Metastasis Ailanthoidol_TGFB This compound Ailanthoidol_TGFB->pSmad23 Inhibits Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 mutp53 Mutant p53 pSTAT3->mutp53 Upregulates Apoptosis_Inhibition Inhibition of Apoptosis pSTAT3->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation mutp53->Proliferation Ailanthoidol_STAT3 This compound Ailanthoidol_STAT3->pSTAT3 Inhibits Phosphorylation

This compound inhibits TGF-β and STAT3 signaling pathways.

Experimental Protocols

General Xenograft Study Protocol

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model using a human hepatocellular carcinoma cell line (e.g., Huh7).

1. Cell Culture and Animal Model:

  • Cell Line: Human hepatocellular carcinoma Huh7 cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animals: Female athymic nude mice (4-6 weeks old) will be used. Animals will be housed in a specific pathogen-free environment and allowed to acclimatize for one week before the experiment.

2. Tumor Cell Implantation:

  • Huh7 cells will be harvested during the exponential growth phase, washed with PBS, and resuspended in serum-free DMEM at a concentration of 5 x 10^6 cells/100 µL.

  • Each mouse will be subcutaneously injected with 100 µL of the cell suspension into the right flank.

3. Treatment Protocol:

  • Once the tumors reach a palpable volume (approximately 100 mm³), mice will be randomly assigned to three groups (n=6-8 per group):

    • Vehicle Control Group: Intraperitoneal (i.p.) injection of the vehicle (e.g., 10% DMSO in saline) daily.

    • This compound Low-Dose Group: i.p. injection of this compound at a specified low dose daily.

    • This compound High-Dose Group: i.p. injection of this compound at a specified high dose daily.

  • The dosing regimen will be based on preliminary toxicity studies to determine the maximum tolerated dose.

4. Efficacy Evaluation:

  • Tumor volume will be measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Body weight will be monitored as an indicator of toxicity.

  • At the end of the study (e.g., 21 days), mice will be euthanized, and tumors will be excised, weighed, and photographed.

  • A portion of the tumor tissue will be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TUNEL for apoptosis), and another portion will be snap-frozen for western blot analysis of the target signaling pathways.

5. Statistical Analysis:

  • Data will be presented as mean ± standard deviation (SD).

  • Statistical significance between groups will be determined using a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 will be considered statistically significant.

Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture Huh7 Cell Culture start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep injection Subcutaneous Injection (5x10^6 cells/mouse) cell_prep->injection tumor_growth Tumor Growth to ~100 mm³ injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Intraperitoneal Treatment (Vehicle, Low Dose, High Dose) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Every 2-3 days endpoint Study Endpoint (e.g., Day 21) treatment->endpoint monitoring->treatment euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight, IHC, Western Blot euthanasia->analysis end End analysis->end

Workflow for in vivo xenograft study of this compound.

Conclusion

While the direct in vivo efficacy of this compound in xenograft models remains to be confirmed, its potent in vitro anti-cancer activity against liver cancer cells, coupled with the promising in vivo data from the related compound Ailanthone, strongly supports its further preclinical development. The experimental protocol and workflow outlined in this guide provide a robust framework for researchers to investigate and validate the therapeutic potential of this compound in a clinically relevant animal model. Such studies are crucial to bridge the gap between in vitro findings and potential clinical applications for this promising natural product.

References

Ailanthoidol's Potency in the Landscape of p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ailanthoidol's activity against the p38 mitogen-activated protein kinase (MAPK) pathway relative to other established inhibitors. This document compiles available experimental data to offer a clear perspective on its potential and limitations.

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of external stimuli, including stress and inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention. This compound, a neolignan, has been identified as a compound that can modulate this pathway. This guide places this compound's inhibitory effects in the context of well-characterized p38 MAPK inhibitors, supported by experimental methodologies and pathway visualizations.

Comparative Analysis of p38 MAPK Inhibitors

The potency of this compound and other inhibitors of p38 MAPK is summarized below. It is critical to note that the data for this compound reflects its ability to inhibit the phosphorylation of p38 MAPK within a cellular environment, not a direct measure of enzymatic inhibition (IC50) as is available for the other compounds listed. This distinction is crucial for interpreting its relative potency.

CompoundTarget(s)IC50 (nM)Assay TypeReference
This compound p38 MAPK PhosphorylationEffective at 25-50 µMCell-based (HepG2 cells)[1]
SB203580 p38α/β48Enzymatic[2]
Doramapimod (BIRB 796) p38α17Enzymatic[2]
Neflamapimod (VX-745) p38α10Enzymatic
Losmapimod p38α/βpKi of 8.1 (p38α), 7.6 (p38β)Enzymatic
SB202190 p38α/β50 (p38α), 100 (p38β)Cell-free
SB239063 p38α/β44Enzymatic
SCIO-469 p38αNot specifiedNot specified
AMG-548 p38αNot specifiedNot specified
VX-702 p38αNot specifiedNot specified

Experimental Protocols

Understanding the methodologies used to assess inhibitor potency is fundamental for accurate interpretation of the data. Below are detailed protocols for the primary assay types used in the characterization of p38 MAPK inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

This in vitro assay directly measures the enzymatic activity of purified p38 MAPK and the inhibitory effect of a compound.

Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF2) by purified, active p38 MAPK. The extent of substrate phosphorylation is measured, and the reduction in phosphorylation in the presence of an inhibitor is used to determine the IC50 value.

Materials:

  • Purified, active recombinant p38 MAPK enzyme

  • Specific substrate (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mM Na3VO4, 1 mM DTT)

  • Test compound (e.g., this compound) and known inhibitor (positive control)

  • Detection reagents (e.g., phospho-specific antibody for the substrate, secondary antibody conjugated to a reporter enzyme, or ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and a known p38 MAPK inhibitor in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the purified p38 MAPK enzyme to each well.

  • Inhibitor Incubation: Add the diluted test compound or control to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ADP production.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based p38 MAPK Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of p38 MAPK within a cellular context, as was performed for this compound.

Principle: Cells are stimulated to activate the p38 MAPK pathway, and the level of phosphorylated (activated) p38 MAPK is measured in the presence and absence of the test compound. A reduction in phosphorylated p38 MAPK indicates inhibitory activity.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TGF-β1, anisomycin, or UV radiation)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Stimulation: Induce the p38 MAPK pathway by adding a stimulating agent for a specific duration.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 MAPK to total p38 MAPK. Compare the ratios in treated versus untreated cells to determine the inhibitory effect.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the points of activation and downstream effects.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, MEKKs) extracellular_stimuli->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C, p53) p38_mapk->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses This compound This compound & Other Inhibitors This compound->p38_mapk

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Inhibitor Screening

The logical flow for evaluating a potential p38 MAPK inhibitor from initial screening to cellular validation is depicted below.

Inhibitor_Screening_Workflow start Compound Library biochemical_assay Biochemical Kinase Assay (IC50 Determination) start->biochemical_assay hit_identification Hit Identification (Potent Inhibitors) biochemical_assay->hit_identification cell_based_assay Cell-Based Assay (Phosphorylation Inhibition) hit_identification->cell_based_assay lead_compound Lead Compound Validation cell_based_assay->lead_compound

Caption: General workflow for p38 MAPK inhibitor screening.

References

Ailanthoidol: A Potential Natural Alternative to NSAIDs for Inflammation a_intro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-inflammatory agents, the neolignan Ailanthoidol presents a compelling case as a potential alternative to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Derived from plants such as Zanthoxylum ailanthoides, this natural compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This guide provides an objective comparison of this compound with conventional NSAIDs, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.

Mechanism of Action: A Divergence from Traditional COX-1/COX-2 Inhibition

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While effective, the non-selective inhibition of both COX isoforms by many traditional NSAIDs can lead to significant adverse effects, including gastrointestinal complications due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[1] Even COX-2 selective NSAIDs are associated with an increased risk of cardiovascular events.[1]

This compound, in contrast, appears to exert its anti-inflammatory effects through a multi-targeted mechanism that includes the suppression of pro-inflammatory gene expression. In vitro studies have demonstrated that this compound significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2] This leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both critical mediators of the inflammatory cascade.[2] Furthermore, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[2] This suggests that this compound's mechanism of action may offer a more targeted approach to reducing inflammation with a potentially more favorable side-effect profile.

Comparative Efficacy: A Look at the In Vitro Data

While direct comparative clinical trials between this compound and NSAIDs are not yet available, in vitro studies provide valuable insights into their relative potencies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of COX-1 and COX-2 by Common NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12800.15
Naproxen---
Diclofenac0.0760.0262.9
Celecoxib826.812
Indomethacin0.00900.310.029
Meloxicam376.16.1
Piroxicam47251.9

Data compiled from multiple sources.[1][3][4][5] IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Anti-Inflammatory Activity of this compound

CompoundCell LineStimulantTargetEffectConcentration Range
This compoundRAW264.7LPSPGE2 ProductionDose-dependent suppression1.25 - 20 µM
This compoundRAW264.7LPSCOX-2 ExpressionSuppression1.25 - 20 µM
This compoundRAW264.7LPSiNOS ExpressionSuppression1.25 - 20 µM
This compoundRAW264.7LPSNO ProductionDose-dependent suppression1.25 - 20 µM

Data from Kim and Jun (2011) and MedchemExpress product information.[2][4]

Experimental Protocols: A Guide to In Vitro Anti-Inflammatory Assays

The following are detailed methodologies for key experiments cited in the evaluation of this compound and NSAIDs.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, cells are typically treated with LPS (from Escherichia coli) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours) to induce the expression of iNOS and COX-2.

Measurement of Prostaglandin E2 (PGE2) Production
  • Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • RAW264.7 cells are seeded in 24-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (this compound or NSAID) for 1-2 hours.

    • LPS (1 µg/mL) is added to the wells to stimulate inflammation, and the cells are incubated for 24 hours.

    • The culture supernatant is collected and centrifuged to remove cellular debris.

    • PGE2 concentration in the supernatant is determined using a commercial PGE2 EIA kit according to the manufacturer's instructions.

    • The absorbance is read at 450 nm, and the concentration of PGE2 is calculated from a standard curve.

Western Blot Analysis for COX-2 and iNOS Expression
  • Principle: This technique is used to detect and quantify the levels of specific proteins (COX-2 and iNOS) in cell lysates.

  • Procedure:

    • Following treatment with the test compound and LPS, cells are lysed using a suitable lysis buffer.

    • The total protein concentration of the lysates is determined using a protein assay (e.g., Bradford or BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Physiological)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Fig. 1: Mechanism of Action of NSAIDs

Ailanthoidol_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway iNOS Gene iNOS Gene NF-κB Pathway->iNOS Gene COX-2 Gene COX-2 Gene NF-κB Pathway->COX-2 Gene This compound This compound This compound->NF-κB Pathway iNOS Protein iNOS Protein iNOS Gene->iNOS Protein COX-2 Protein COX-2 Protein COX-2 Gene->COX-2 Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) COX-2 Protein->Prostaglandin E2 (PGE2) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Prostaglandin E2 (PGE2)->Inflammation

Fig. 2: Proposed Anti-Inflammatory Mechanism of this compound

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Analysis RAW264.7 Cells RAW264.7 Cells Pre-treatment Pre-treatment with This compound or NSAID RAW264.7 Cells->Pre-treatment LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Collect Supernatant Collect Supernatant Incubation (24h)->Collect Supernatant Lyse Cells Lyse Cells Incubation (24h)->Lyse Cells PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Western Blot Western Blot Lyse Cells->Western Blot

Fig. 3: Experimental Workflow for In Vitro Anti-Inflammatory Assays

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a natural anti-inflammatory agent with a mechanism of action distinct from that of traditional NSAIDs. Its ability to suppress the expression of key inflammatory mediators like COX-2 and iNOS, rather than solely inhibiting enzyme activity, may offer a more upstream and potentially safer approach to managing inflammation.

However, further research is imperative. Direct, head-to-head in vivo studies comparing the efficacy and safety of this compound with various NSAIDs are needed to establish its therapeutic potential. The determination of specific IC50 values for COX-2 inhibition would also allow for a more precise quantitative comparison. As the demand for safer and more effective anti-inflammatory therapies continues to grow, this compound represents a significant area of interest for future drug discovery and development.

References

Cross-Validation of Ailanthoidol's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Ailanthoidol, a neolignan with demonstrated anti-tumor properties, across different cancer cell lines. While direct cross-validation data for this compound in a wide range of cell lines is limited in publicly available research, this document summarizes its known effects and compares them with the activities of related compounds and extracts in liver, breast, and lung cancer models. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and related neolignans.

Executive Summary

This compound has shown promising anti-cancer activity, particularly in liver cancer cell lines. Studies on HepG2 and Huh7 cells reveal its ability to inhibit cell proliferation, migration, and invasion, and to induce cell cycle arrest and apoptosis. The primary mechanisms of action identified involve the modulation of key signaling pathways, including the TGF-β1/p38MAPK/Smad and STAT3 pathways.

Direct experimental data on the effects of this compound on breast and lung cancer cell lines remains scarce in the current literature. However, studies on extracts from Zanthoxylum species, from which this compound is isolated, and other neolignan compounds provide valuable comparative insights into the potential efficacy of this compound in these cancer types. This guide presents available quantitative data, detailed experimental protocols for key biological assays, and visual diagrams of a critical signaling pathway and a general experimental workflow for a comprehensive understanding.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative effects of this compound and related compounds or extracts on various cancer cell lines. IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
This compound HepG2Liver Cancer~100 µM (48h)[1][2]
This compound Huh7Liver CancerInduces cell cycle arrest at 10 µM
Zanthoxylum ailanthoides ExtractColo 205Colon CancerEffective in reducing cell viability[3]
Zanthoxylum armatum Methanol ExtractMCF-7Breast CancerSignificant inhibition at ≥200 µg/mL[4][5]
Zanthoxylum armatum Methanol ExtractMDA-MB-468Breast CancerSignificant inhibition at ≥200 µg/mL[4][5]
Neolignan (Pharbilignan C)MDA-MB-231Breast Cancer7.0 ± 2.0 µM[6]
Curcuminoid ExtractA549Lung Cancer3.75 µg/mL[7][8]
Curcuminoid ExtractH460Lung Cancer2.9 µg/mL[7][8]

Note: The data for Zanthoxylum extracts and other neolignans are provided for comparative purposes due to the limited availability of direct IC50 values for this compound in breast and lung cancer cell lines.

Key Signaling Pathway Modulated by this compound

This compound has been shown to suppress liver cancer progression by inhibiting the TGF-β1-induced signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

G TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR p38MAPK p38 MAPK TGFbR->p38MAPK Smad23 Smad2/3 TGFbR->Smad23 Progression Cancer Progression (Migration, Invasion) p38MAPK->Progression Smad23->Progression This compound This compound This compound->p38MAPK This compound->Smad23

This compound's inhibition of the TGF-β1 signaling pathway.

Experimental Workflow for Cross-Validation

The following diagram outlines a general experimental workflow for the cross-validation of this compound's biological activity in different cell lines.

G cluster_0 Cell Line Panel cluster_1 Biological Assays cluster_2 Mechanism of Action Liver Liver Cancer (HepG2, Huh7) Viability Cell Viability (MTT Assay) Liver->Viability Breast Breast Cancer (MCF-7, MDA-MB-231) Breast->Viability Lung Lung Cancer (A549, H460) Lung->Viability Migration Cell Migration (Wound Healing) Viability->Migration Invasion Cell Invasion (Transwell Assay) Viability->Invasion Apoptosis Apoptosis (Flow Cytometry) Viability->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Viability->CellCycle WesternBlot Western Blot (Signaling Proteins) Migration->WesternBlot Invasion->WesternBlot Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis & Comparative Report WesternBlot->DataAnalysis This compound This compound Treatment This compound->Liver This compound->Breast This compound->Lung

Workflow for assessing this compound's bioactivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cell migration.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing a non-toxic concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free medium and complete medium

  • This compound

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the cells (e.g., 5 x 10⁴ cells) in 200 µL of serum-free medium containing this compound or vehicle control into the upper chamber of the inserts.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invaded cells in several microscopic fields and calculate the average.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-Smad2/3, anti-phospho-Smad2/3, anti-STAT3, anti-phospho-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound at desired concentrations for a specific time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant anti-cancer potential, particularly in liver cancer, by targeting critical signaling pathways. While direct evidence of its efficacy in breast and lung cancer is still needed, the activity of related compounds suggests that this compound warrants further investigation in a broader range of cancer types. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers aiming to cross-validate and expand upon the current understanding of this compound's biological activities. Future studies should focus on determining the IC50 values of this compound in a comprehensive panel of cancer cell lines to establish a more complete profile of its therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Ailanthoidol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Ailanthoidol, a naturally occurring neolignan with recognized anti-inflammatory and antitumor properties, is a compound of significant interest.[1][2] As with any biologically active compound under investigation, particularly those with cytotoxic potential, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and investigational pharmaceutical waste. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, these procedures are based on a conservative approach, treating the compound as a potent, cytotoxic agent. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to be prepared. The following table summarizes key safety and handling parameters that should be identified from a compound-specific SDS. In the absence of this data for this compound, a cautious approach is mandated.

ParameterData for this compoundSignificance for Disposal
Chemical Class Neolignan, Benzofuran derivative[3][4]May be susceptible to degradation by strong oxidizing agents, but specific deactivation procedures are not documented.
Known Hazards Antitumor, anti-inflammatory, cytotoxic effects observed in vitro.[1][2][5]Assumed to be cytotoxic and potentially mutagenic. Requires handling as hazardous waste and use of extensive Personal Protective Equipment (PPE).
Solubility No specific data available.This information is critical for preparing appropriate decontamination solutions and managing spills.
Storage Conditions No specific data available.Expired or degraded materials must be disposed of as hazardous waste.
Ecotoxicity No specific data available.Assumed to be toxic to aquatic life. Avoid release to the environment. Do not dispose of down the drain.[6][7]

**Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation and disposal of this compound waste. The primary principle is to prevent exposure and environmental contamination.

1. Personal Protective Equipment (PPE):

  • Wear double chemotherapy-rated gloves.

  • Use a disposable, fluid-resistant gown.

  • Employ safety goggles and a face shield to protect against splashes.

  • Conduct all handling of powdered or volatile this compound within a certified chemical fume hood or biological safety cabinet.

2. Waste Segregation:

  • Bulk Hazardous Waste: All unused or expired this compound, heavily contaminated items (e.g., spilled material), and solutions with concentrations of this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[8][9] These are often black RCRA containers.

  • Trace Contaminated Waste: Items with minimal contamination, such as empty vials, used PPE (gloves, gowns), and cleaning materials (wipes, pads), should be placed in a separate, designated "trace chemotherapy" or "cytotoxic waste" container.[8][10] These are often yellow containers.

  • Sharps: Needles and syringes that have come into contact with this compound, even if empty, must be disposed of in a puncture-proof sharps container designated for cytotoxic waste.[9]

3. Decontamination of Surfaces and Equipment:

  • Prepare a decontamination solution. A common practice for non-bleach-sensitive surfaces is a two-step process involving a detergent solution followed by 70% isopropyl alcohol.[10]

  • Step 1: Cleaning. Using low-lint wipes saturated with a laboratory-grade detergent, wipe down all contaminated surfaces in a unidirectional motion. Dispose of wipes as trace-contaminated waste.

  • Step 2: Rinsing. With new wipes saturated with sterile water, rinse the surfaces to remove any detergent residue. Dispose of wipes as trace-contaminated waste.

  • Step 3: Disinfection/Final Decontamination. Using new wipes saturated with 70% isopropyl alcohol, perform a final wipe-down. Allow surfaces to air dry completely.[10]

4. Packaging and Labeling for Disposal:

  • Ensure all waste containers are securely sealed to prevent leakage. Do not overfill containers; a common guideline is to fill them to no more than three-quarters full.[10]

  • Label all waste containers clearly with "Hazardous Waste," "Cytotoxic," and list "this compound" as the chemical content.

  • Follow your institution's specific procedures for waste accumulation, storage, and scheduling a pickup by the EHS department.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during laboratory work with this compound.

G Workflow for this compound Waste Disposal cluster_0 Laboratory Operations cluster_1 Waste Generation & Segregation cluster_2 Disposal Pathway A This compound Handling (Weighing, Dissolving, Experimentation) B Spill or Contamination Event A->B C Routine Experiment Completion A->C D Bulk this compound Waste (Unused chemical, concentrated solutions) B->D E Trace Contaminated Waste (PPE, empty vials, wipes) B->E C->E F Contaminated Sharps (Needles, syringes) C->F G Seal & Label Black Hazardous Waste Container D->G H Seal & Label Yellow Trace Waste Container E->H I Seal & Label Red/Yellow Sharps Container F->I J EHS Hazardous Waste Pickup G->J H->J I->J

Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.

By implementing these procedures, you contribute to a safer research environment and ensure compliance with hazardous waste regulations, building a foundation of trust in your laboratory's commitment to safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Ailanthoidol

Author: BenchChem Technical Support Team. Date: November 2025

Ailanthoidol is a naturally occurring neolignan with anti-inflammatory and antitumor properties, primarily utilized in laboratory research settings.[1] As a research chemical, comprehensive safety data is not extensively documented. However, by adhering to standard laboratory safety protocols for handling biologically active compounds, researchers can minimize potential risks. This guide provides essential information on personal protective equipment, handling procedures, and disposal plans for this compound, based on available data and general best practices for chemical safety in a research environment.

Personal Protective Equipment (PPE)

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling research chemicals with potential biological activity.

Body PartPPE ItemSpecificationPurpose
Hands GlovesNitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedTo protect eyes from splashes or aerosols.
Body Laboratory CoatStandard, long-sleevedTo protect skin and clothing from contamination.
Respiratory Fume Hood or Ventilated EnclosureTo be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier has provided any available safety information.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be in accordance with the product insert, if available.

Preparation of Solutions:

  • Perform all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • Wear the recommended PPE, including gloves, a lab coat, and eye protection.

  • Use a dedicated set of utensils (spatula, weighing paper) for handling the solid compound.

  • When dissolving, add the solvent to the this compound powder slowly to avoid splashing. A common solvent used in research is Dimethyl sulfoxide (DMSO).[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks. As this compound is used in cancer research and has biological effects, it should be treated as a cytotoxic compound for disposal purposes.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled with the contents.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for cytotoxic waste. This container should be appropriately labeled.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated cytotoxic waste bag. These bags are typically of a specific color to differentiate them from other waste streams.
Liquid Waste (e.g., cell culture media containing this compound) Collect in a labeled, leak-proof container. The container should be designated for chemical or cytotoxic waste. Do not pour down the drain.

All waste containers should be clearly labeled with "Cytotoxic Waste" or "Chemical Waste" and the name of the compound.[4] Sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as cytotoxic waste.[4]

Experimental Protocols

The following are summaries of experimental protocols from a study investigating the effects of this compound on HepG2 hepatoblastoma cells.[2]

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cells.

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 2 × 10⁴ cells/well.[2][3]

  • Treatment: After cell attachment, treat the cells with various concentrations of this compound (0–100 μM) for 24 and 48 hours.[2][3] A control group is treated with 0.2% DMSO.[2][3]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Wound Healing Assay

This assay assesses the effect of this compound on cell migration.

  • Cell Seeding: Culture HepG2 cells (5 × 10⁵ cells per well) in 6-well plates.[2]

  • Pre-treatment: Pre-treat the cells with or without TGF-β1 (10 ng/mL) for 24 hours.[2]

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a 200 μL pipette tip.[2][3]

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound (0, 10, 25, or 50 μM) and TGF-β1 (10 ng/mL).[2][3]

  • Imaging: Photograph the wound area at 0, 24, and 48 hours to monitor cell migration into the scratch.[2][3]

  • Quantification: Quantify the migration activity using software like ImageJ.[2]

Signaling Pathway

This compound has been shown to suppress the TGF-β1-induced progression of HepG2 hepatoblastoma cells by inhibiting the phosphorylation of p38 MAP Kinase (p38MAPK) and Smad 2.[2][5] The following diagram illustrates this inhibitory effect.

Ailanthoidol_Signaling_Pathway Inhibitory Effect of this compound on TGF-β1 Signaling Pathway cluster_cell HepG2 Cell TGFB1 TGF-β1 p38MAPK p38MAPK TGFB1->p38MAPK activates Smad2 Smad 2 TGFB1->Smad2 activates This compound This compound This compound->p38MAPK inhibits This compound->Smad2 inhibits Progression Cell Progression (Migration & Invasion) p38MAPK->Progression Smad2->Progression

Caption: this compound inhibits TGF-β1-induced cell progression.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ailanthoidol
Reactant of Route 2
Ailanthoidol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。